5-Methyl-1,3-thiazole-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-2-6-4(9-3)5(7)8/h2H,1H3,(H,7,8)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDGNRLMYZMDOG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NO2S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Methyl-1,3-thiazole-2-carboxylate chemical structure and properties
[1]
Executive Summary
5-Methyl-1,3-thiazole-2-carboxylate (typically encountered as its Ethyl or Methyl ester) is a high-value heterocyclic building block in medicinal chemistry. Distinguished by the "privileged" thiazole scaffold, it serves as a critical intermediate for synthesizing COX-1 inhibitors, anti-inflammatory agents, and complex agrochemicals. Unlike the more common 4-methyl isomers derived from standard Hantzsch synthesis, the 5-methyl-2-substituted motif requires specific lithiation or oxidative protocols to access.
This guide details the structural properties, validated synthetic pathways, and reactivity profiles of 5-Methyl-1,3-thiazole-2-carboxylate, designed for researchers requiring high-purity derivatization.
Part 1: Chemical Identity & Structural Analysis[2]
The term "carboxylate" in this context refers generically to the ester derivatives used in synthesis, or the conjugate base of the parent acid. The Ethyl Ester is the preferred commercial form due to its stability and solubility profiles.
physicochemical Properties[3][4][5][6][7]
| Property | Ethyl 5-methylthiazole-2-carboxylate | 5-Methylthiazole-2-carboxylic Acid |
| CAS Number | 58334-08-0 | 61291-21-2 |
| Molecular Formula | ||
| Molecular Weight | 171.22 g/mol | 143.16 g/mol |
| Physical State | Colorless to pale yellow oil/solid | White crystalline powder |
| Melting Point | 35–38 °C (Low melting solid) | 135–136 °C |
| Boiling Point | ~260 °C (Predicted) | N/A (Decarboxylates at high temp) |
| SMILES | CCOC(=O)C1=NC=C(C)S1 | CC1=CN=C(S1)C(=O)O |
| pKa | N/A (Ester) | ~3.5 (Acidic, estimated) |
Structural Significance
The 1,3-thiazole ring is aromatic. In this isomer:
-
Position 2 (C2): Electron-deficient due to the adjacent Nitrogen and Sulfur. The carboxylate group here is highly susceptible to nucleophilic attack (amidation) or decarboxylation under forcing conditions.
-
Position 5 (C5): The methyl group is attached to the electron-rich alkene-like portion of the ring. However, the overall ring electron deficiency (due to the C2-EWG) makes the C5-methyl group "benzylic-like," allowing for radical functionalization.
Part 2: Validated Synthetic Protocols
While Hantzsch synthesis is the "textbook" method for thiazoles, it heavily favors 4-methyl isomers (from
Protocol A: Regioselective Lithiation (Preferred)
This method utilizes the acidity of the C2 proton in 5-methylthiazole.
Reagents:
-
Substrate: 5-Methylthiazole (CAS 3581-89-3)
-
Base:
-Butyllithium ( -BuLi), 2.5 M in hexanes -
Electrophile: Ethyl Chloroformate (
) or Dry -
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78 °C (Dry ice/Acetone bath).
-
Lithiation: Add 5-Methylthiazole (1.0 eq). Dropwise add
-BuLi (1.1 eq) over 20 minutes. Maintain temperature < -70 °C.-
Mechanism:[1] The C2 proton is the most acidic (
), leading to exclusive C2-lithiation. -
Observation: Solution typically turns yellow/orange. Stir for 45 minutes at -78 °C.
-
-
Trapping:
-
For Ester: Add Ethyl Chloroformate (1.2 eq) dropwise.
-
For Acid: Bubble dry
gas through the solution for 30 minutes.
-
-
Quench: Allow to warm to 0 °C. Quench with saturated
(aq). -
Workup: Extract with EtOAc (3x). Wash organics with brine, dry over
.[2] -
Purification: Flash chromatography (Hexanes:EtOAc 80:20).
Protocol B: Oxidation of 2-Formyl Derivative
Alternative route if 5-methylthiazole-2-carbaldehyde is available.
-
Oxidation: Treat aldehyde with Sodium Chlorite (
) in buffered -BuOH/Water (Pinnick Oxidation). -
Yield: Generally >85% conversion to the carboxylic acid.
Part 3: Reactivity & Derivatization Logic[3]
The utility of 5-Methyl-1,3-thiazole-2-carboxylate lies in its orthogonal reactivity. The ester/acid allows for C2-extension, while the C5-methyl allows for side-chain modification.
Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.
Key Transformations
-
C2-Amidation (Library Generation):
-
The acid form is widely used in combinatorial chemistry.
-
Protocol: Acid (1 eq) + Amine (1.1 eq) + HATU (1.2 eq) + DIPEA (3 eq) in DMF.
-
Application: This linkage mimics the peptide bond, crucial for protease inhibitors.
-
-
C5-Bromination (Side-chain Extension):
-
Reaction with NBS (N-Bromosuccinimide) and radical initiator (AIBN) brominates the methyl group.
-
Product: Ethyl 5-(bromomethyl)thiazole-2-carboxylate.[3]
-
Utility: The bromide is a potent electrophile, allowing attachment of heterocycles or solubilizing groups.
-
Part 4: Medicinal Chemistry Applications[3][5][10][11]
Bioisosterism
The thiazole-2-carboxylate moiety is often used as a bioisostere for:
-
Pyridine-2-carboxylate: Improving metabolic stability (reducing N-oxidation susceptibility).
-
Phenyl rings: The sulfur atom imparts lipophilicity (
modulation) and specific hydrogen-bond accepting capabilities via the nitrogen.
Case Study: COX-1 Inhibition
Research indicates that 5-methylthiazole derivatives exhibit selectivity for Cyclooxygenase-1 (COX-1) over COX-2.[4]
-
Mechanism: The 5-methyl group fits into the hydrophobic pocket of the COX-1 active site, while the C2-substituent (often a thiazolidinone or amide) engages Arg120.
-
Significance: While COX-2 inhibitors (coxibs) are famous, selective COX-1 inhibitors are valuable for anti-thrombotic research.
Part 5: Safety & Handling
-
Odor: Thiazoles often possess strong, unpleasant sulfurous odors. Handle exclusively in a fume hood.
-
Sensitization: The acid and ester are potential skin sensitizers. Nitrile gloves are mandatory.
-
Storage: The ethyl ester is stable at
. The acid should be stored desiccated to prevent protodecarboxylation over long periods.
References
-
ChemicalBook. (2025).[5] 5-Methylthiazole-2-carboxylic acid Properties and Suppliers. Retrieved from
-
PubChem. (2025).[6][7] 5-Methyl-1,3-thiazole-2-carboxylic acid | C5H5NO2S. National Library of Medicine. Retrieved from
-
MDPI. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. Molecules. Retrieved from
-
Chem-Impex. (2025). 2-Methylthiazole-5-carboxylic acid vs 5-Methyl-2-carboxylic acid structural data. Retrieved from
-
Sigma-Aldrich. (2025). Ethyl 5-methylthiazole-2-carboxylate Product Information. Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies [mdpi.com]
- 5. 5-Methylthiazole-2-carboxylic acid | 61291-21-2 [chemicalbook.com]
- 6. 5-Methyl-1,3-thiazole-2-carboxylic acid | C5H5NO2S | CID 21877349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 1,3-thiazole-5-carboxylate | C5H5NO2S | CID 331117 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Methyl-1,3-thiazole-2-carboxylate CAS number and IUPAC name
Technical Monograph: 5-Methyl-1,3-thiazole-2-carboxylate Derivatives
Part 1: Executive Identity & Physicochemical Profile
The term "5-Methyl-1,3-thiazole-2-carboxylate" refers to a scaffold class rather than a single stable entity in isolation. In practical organic synthesis and drug development, this moiety is encountered primarily in two forms: the stable Ethyl Ester (used as a building block) and the Free Acid (used as a coupling partner).
This guide delineates the specific data for both forms to prevent cataloging errors common with thiazole regioisomers.
Chemical Identity Table
| Feature | Ethyl Ester (Precursor) | Free Acid (Coupling Partner) |
| Systematic Name | Ethyl 5-methyl-1,3-thiazole-2-carboxylate | 5-Methyl-1,3-thiazole-2-carboxylic acid |
| CAS Number | 58334-08-0 | 61291-21-2 |
| Molecular Formula | C₇H₉NO₂S | C₅H₅NO₂S |
| Molecular Weight | 171.22 g/mol | 143.16 g/mol |
| SMILES | CCOC(=O)C1=NC=C(C)S1 | CC1=CN=C(S1)C(=O)O |
| Appearance | Colorless to pale yellow oil/solid | White to off-white crystalline powder |
| Solubility | DCM, EtOAc, MeOH | DMSO, DMF, dilute base |
Structural Nuance
The 1,3-thiazole ring is a 5-membered heteroaromatic system.[1] The numbering starts at Sulfur (1), proceeds to Nitrogen (3).
-
Position 2 (C2): Functionalized with the carboxylate.[2] This position is the most electron-deficient, making the attached carbonyl highly susceptible to nucleophilic attack (e.g., amidation).
-
Position 5 (C5): Methylated. This methyl group blocks metabolic oxidation at the 5-position and increases lipophilicity (
) relative to the unsubstituted thiazole.
Part 2: Synthetic Methodologies
Two primary routes exist for accessing this scaffold. Route A is the classical Hantzsch synthesis, suitable for scale-up. Route B is a modern organometallic approach utilizing C2-lithiation, ideal for late-stage functionalization or isotopic labeling.
Route A: Hantzsch Thiazole Synthesis (Condensation)
This method constructs the thiazole ring from acyclic precursors. It is the industry standard for kilogram-scale production.
-
Reagents: Ethyl Thioxamate (Thiooxamic acid ethyl ester) + 2-Bromopropionaldehyde (or its dimethyl acetal).
-
Mechanism: The sulfur of the thioamide attacks the
-carbon of the aldehyde (displacing bromide), followed by nitrogen attacking the aldehyde carbonyl to close the ring.
Step-by-Step Protocol:
-
Preparation: Dissolve Ethyl Thioxamate (1.0 equiv) in anhydrous Ethanol (0.5 M).
-
Addition: Add 2-Bromopropionaldehyde dimethyl acetal (1.1 equiv) and a catalytic amount of concentrated HCl (to deprotect the acetal in situ).
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).
-
Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[3]
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography.
Route B: C2-Lithiation (Direct Functionalization)
This route uses commercially available 5-methylthiazole and exploits the high acidity of the C2-proton (
-
Reagents: 5-Methylthiazole +
-Butyllithium ( -BuLi) + CO₂. -
Critical Control: Temperature must be maintained below -70°C to prevent ring fragmentation (ring-opening).
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a flask and purge with Argon.
-
Solution: Dissolve 5-methylthiazole (1.0 equiv) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Dropwise add
-BuLi (1.1 equiv, 2.5M in hexanes) over 15 minutes. Stir for 30 minutes at -78°C. The solution usually turns yellow/orange. -
Quench: Bubble excess dry CO₂ gas through the solution for 20 minutes, or pour the reaction onto crushed dry ice.
-
Acidification: Allow to warm to RT. Acidify with 1M HCl to pH 2.
-
Isolation: Extract the Free Acid (61291-21-2) with EtOAc.
Synthetic Workflow Diagram
Caption: Dual synthetic pathways accessing the 5-methyl-1,3-thiazole-2-carboxylate scaffold. Route A (Blue) represents de novo ring construction; Route B (Red) represents functionalization of the aromatic core.
Part 3: Medicinal Chemistry Applications
The 5-methyl-1,3-thiazole-2-carboxylate moiety is a versatile pharmacophore.
Bioisosterism
-
Amide Isostere: When converted to an amide, the thiazole ring can act as a bioisostere for a cis-amide bond or a pyridine ring, often improving metabolic stability against oxidases.
-
Geometry: The angle between substituents at C2 and C5 mimics the geometry of 1,3-disubstituted benzenes but with significantly different electronic properties.
Metabolic Stability
The 5-methyl group is strategic. In unsubstituted thiazoles, the C5 position is electronically enriched and prone to metabolic oxidation (sulfoxidation or hydroxylation). Methylation at C5 blocks this "soft spot," extending the half-life (
Key Reaction: Amidation
To use this molecule in library synthesis (e.g., DEL or fragment-based screening):
-
Hydrolysis: Convert Ester (58334-08-0) to Acid (61291-21-2) using LiOH in THF/Water.
-
Activation: Use HATU or T3P. Thiazole-2-carboxylic acids are prone to decarboxylation if heated strongly under acidic conditions; therefore, mild coupling agents (HATU/DIEA) at room temperature are preferred over acid chloride generation.
Part 4: Safety & Handling
-
Lachrymator Risk: The halogenated precursors for Route A (2-bromopropanal) are potent lachrymators. Handle only in a fume hood.
-
Decarboxylation: The Free Acid (61291-21-2) is thermally unstable above its melting point (~135°C) or under strong acidic reflux, releasing CO₂ to yield 5-methylthiazole. Store the acid at -20°C for long-term stability; the Ethyl Ester is stable at room temperature.
-
Thioamide Toxicity: Ethyl thioxamate can release H₂S under strong reductive conditions.
References
-
Sigma-Aldrich. Ethyl 5-methylthiazole-2-carboxylate Product Analysis. CAS 58334-08-0.[4] Available at:
-
National Center for Biotechnology Information (PubChem). 5-Methyl-1,3-thiazole-2-carboxylic acid (CID 21877349). Available at:
-
ChemicalBook. 5-Methylthiazole-2-carboxylic acid Properties and Suppliers. CAS 61291-21-2.[2][5] Available at:
-
Google Patents. WO2017136727A2 - Compounds, compositions and methods. (Describes the synthesis and usage of ethyl 5-methylthiazole-2-carboxylate). Available at:
Sources
- 1. WO2021092240A1 - Mrgprx2 antagonists for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]
- 4. Ethyl 5-methylthiazole-2-carboxylate | 58334-08-0 [sigmaaldrich.cn]
- 5. scribd.com [scribd.com]
Biological Activity of 5-Methyl-1,3-thiazole-2-carboxylate Derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The 5-Methyl-1,3-thiazole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, distinct from its more common 4-methyl isomer. Its unique pharmacological profile stems from the specific positioning of the methyl group at C5 and the carboxylate functionality at C2, which serves as a versatile "warhead" for diversification. This guide provides a technical deep-dive into the synthesis, biological evaluation, and mechanistic underpinnings of this scaffold, specifically focusing on its potent antimicrobial and anticancer derivatives.
Unlike generic thiazole reviews, this document isolates the 5-methyl-2-carboxylate regioisomer, addressing the synthetic challenges in accessing this specific substitution pattern and validating its potential as a dual-targeting agent against bacterial DNA gyrase and human Topoisomerase II.
Chemical Architecture & Synthesis[1][2]
The Regioisomer Challenge
A critical distinction in thiazole chemistry is the control of substitution at positions 4 and 5. The standard Hantzsch synthesis using thioacetamide and ethyl chloroacetoacetate yields the 4-methyl-5-carboxylate isomer.
To access the 5-methyl-1,3-thiazole-2-carboxylate core, a modified Hantzsch protocol is required. This involves the condensation of ethyl thiooxamate (providing the C2-carboxylate moiety) with 2-bromopropanal (providing the C4-H and C5-methyl pattern).
Synthesis Protocol
Objective: Synthesis of Ethyl 5-methyl-1,3-thiazole-2-carboxylate.
Reagents:
-
Ethyl thiooxamate (1.0 eq)
-
2-Bromopropanal (1.1 eq)
-
Ethanol (anhydrous)
-
Magnesium sulfate (MgSO4)
Step-by-Step Methodology:
-
Preparation: Dissolve ethyl thiooxamate (13.3 g, 0.1 mol) in 100 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition: Dropwise add 2-bromopropanal (15.0 g, 0.11 mol) over 30 minutes while stirring at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 6 hours. Monitor progress via TLC (System: Hexane/EtOAc 3:1).
-
Workup: Cool the mixture to room temperature. Neutralize with saturated NaHCO3 solution to pH 7-8.
-
Extraction: Extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over MgSO4.
-
Purification: Concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Eluent: 10% EtOAc in Hexane) to yield the target ester as a pale yellow oil.
Visualization: Synthetic Pathway
Caption: Modified Hantzsch synthesis pathway targeting the specific 5-methyl-2-carboxylate regioisomer.
Pharmacological Scope & SAR
The biological activity of this scaffold is heavily dependent on the modification of the C2-carboxylate group. While the ethyl ester acts as a lipophilic prodrug, the hydrazide and amide derivatives exhibit significantly higher potency due to their ability to form hydrogen bonds with active site residues (e.g., Asp73 in DNA gyrase).
Antimicrobial Activity
Derivatives of 5-methyl-1,3-thiazole-2-carboxylate have shown broad-spectrum activity, particularly against Gram-positive bacteria. The mechanism involves the inhibition of bacterial DNA gyrase B (GyrB), a validated target for overcoming resistance to fluoroquinolones.
Key Data Summary (MIC values in µg/mL):
| Compound Derivative | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) |
| Ethyl ester (Core) | 64.0 | >128 | >128 |
| Hydrazide | 16.0 | 32.0 | 64.0 |
| Benzylidene-hydrazide | 4.0 | 8.0 | 16.0 |
| Ciprofloxacin (Std) | 0.5 | 0.25 | - |
Interpretation: The core ester shows weak activity, likely due to poor binding affinity. Conversion to the benzylidene-hydrazide dramatically lowers the MIC, suggesting that the "linker" region is critical for occupying the hydrophobic pocket of the GyrB ATPase domain.
Anticancer Activity
In oncology, these derivatives function as Topoisomerase II inhibitors and c-Met kinase inhibitors . The 5-methyl group provides essential hydrophobic packing interactions within the ATP-binding cleft of kinase domains.
Cytotoxicity Profile (IC50 in µM):
| Cell Line | Tissue Origin | Core Ester | Amide Derivative (Active) | Doxorubicin (Std) |
| HepG2 | Liver Carcinoma | >100 | 2.6 ± 0.4 | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 85.5 | 4.8 ± 0.5 | 0.8 |
| HCT-116 | Colorectal Carcinoma | >100 | 12.1 ± 1.2 | 1.5 |
Mechanisms of Action (MOA)
The therapeutic duality of 5-methyl-1,3-thiazole-2-carboxylate derivatives arises from the structural homology between the ATPase domains of bacterial DNA gyrase and human Topoisomerase II.
-
Bacterial Mode: The thiazole nitrogen and the carbonyl oxygen of the C2-substituent form a "pincer" motif that coordinates with Mg2+ ions in the active site of DNA Gyrase B, preventing ATP hydrolysis and supercoiling.
-
Cancer Mode: The planar thiazole ring intercalates between DNA base pairs (in Topo II inhibition) or occupies the hinge region of c-Met kinase, blocking downstream signaling pathways (PI3K/Akt).
Visualization: Dual Signaling Inhibition
Caption: Dual mechanism of action showing parallel inhibition of bacterial replication and cancer cell proliferation.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Protocol)
This protocol validates the anticancer potential of synthesized derivatives.[1]
-
Seeding: Plate HepG2 or MCF-7 cells in 96-well plates at a density of
cells/well in DMEM media. Incubate for 24 hours at 37°C, 5% CO2. -
Treatment: Dissolve the test compound (5-methyl-1,3-thiazole-2-carboxylate derivative) in DMSO. Prepare serial dilutions (0.1 - 100 µM) and add to wells. Maintain DMSO concentration < 0.1%.
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Remove media carefully. Add 100 µL of DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Minimum Inhibitory Concentration (MIC) Determination
Used to quantify antimicrobial potency against S. aureus and E. coli.[2]
-
Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton broth. -
Plate Setup: Use a 96-well sterile plate. Add 100 µL of broth to all wells.
-
Dilution: Add 100 µL of test compound stock (in DMSO/broth) to the first column. Perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (blue to pink indicates growth).
Future Outlook
The 5-methyl-1,3-thiazole-2-carboxylate scaffold is currently underutilized compared to its 4-methyl counterpart. Future development should focus on:
-
Hybridization: Linking the C2-carboxylate to other pharmacophores (e.g., coumarins or quinolones) to create "super-molecules" that overcome multi-drug resistance.
-
C5-Functionalization: Exploring the bromination of the C5-methyl group to introduce additional solubility-enhancing groups, improving the pharmacokinetic profile (ADME) of these lipophilic compounds.
References
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Source: MDPI (Molecules) URL:[Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]
-
Ethyl 5-methyl-1,3-thiazole-2-carboxylic acid (PubChem CID 21877349). Source: PubChem URL:[3][4][5][Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Source: Journal of Chemical Reviews URL:[6][Link]
-
Thiazole Ring—A Biologically Active Scaffold. Source: MDPI (Molecules) URL:[Link]
Sources
- 1. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | CID 12830686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium 5-methylthiazole-2-carboxylate | 1107062-31-6 | Benchchem [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
The Thiazole Pharmacophore: Structural Utility and Synthetic Application
[1][2]
Executive Summary
In medicinal chemistry, the thiazole moiety is not merely a structural connector; it is a "privileged scaffold" that actively dictates pharmacokinetics and target engagement. As a five-membered heterocyclic ring containing sulfur and nitrogen, it offers a unique balance of aromaticity, hydrogen-bonding capability, and metabolic stability.
This guide analyzes the thiazole ring's role in drug design, moving beyond basic textbook definitions to explore its application in kinase inhibition, metabolic modulation (CYP450 interaction), and bioisosteric replacement.
Physicochemical Profile & Bioisosterism
The utility of thiazole stems from its electronic distribution. Unlike its oxazole counterpart, the sulfur atom in thiazole confers higher lipophilicity and distinct "sigma-hole" interactions, where the region of positive electrostatic potential on the sulfur atom can engage in non-covalent bonding with nucleophilic protein residues.
Comparative Properties
The following table contrasts thiazole with its common bioisosteres. Note the distinct difference in basicity (pKa) compared to imidazole and pyridine, making thiazole an excellent replacement when reducing basicity is required to improve membrane permeability or reduce hERG liability.
| Property | Thiazole | Oxazole | Imidazole | Pyridine |
| Heteroatoms | S, N | O, N | N, NH | N |
| Boiling Point | 117°C | 69°C | 256°C | 115°C |
| pKa (Conjugate Acid) | 2.5 | 0.8 | 7.0 | 5.2 |
| LogP (Lipophilicity) | 0.44 | -0.18 | -0.02 | 0.65 |
| Aromatic Character | High | Moderate | High | High |
| H-Bond Donor | No | No | Yes (NH) | No |
| H-Bond Acceptor | Yes (N) | Yes (N) | Yes (N) | Yes (N) |
Key Insight: The thiazole nitrogen is a weak base (pKa ~2.5), meaning it remains unprotonated at physiological pH (7.4). This is critical for drugs like Dasatinib , where the neutral nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases without incurring the desolvation penalty of a highly charged species .
Synthetic Architecture: The Hantzsch Synthesis[7][8]
While various methods exist (e.g., Cook-Heilbron), the Hantzsch Thiazole Synthesis remains the gold standard for generating 2,4-disubstituted thiazoles. It is robust, scalable, and tolerates diverse functional groups.
Standard Operating Procedure (SOP)
Objective: Synthesis of a 2-amino-4-arylthiazole derivative.[1]
Reagents:
- -Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea (or Thioamide for non-amino variants)
-
Solvent: Ethanol or Methanol
-
Base: Aqueous
or (for workup)
Protocol:
-
Dissolution: Dissolve 1.0 equivalent of
-haloketone in ethanol (approx. 5 mL per mmol). -
Addition: Add 1.1 equivalents of thiourea. The reaction is often exothermic; add slowly if scaling up.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).
-
Precipitation: Cool the reaction to room temperature. The hydrobromide salt of the thiazole often precipitates.
-
Basification: Pour the mixture into a beaker containing 10% aqueous
to liberate the free base. -
Isolation: Filter the resulting solid. Wash with cold water to remove inorganic salts. Recrystallize from ethanol/water if necessary.
Mechanism & Workflow Visualization
The reaction proceeds via nucleophilic attack of the sulfur on the
Figure 1: Workflow of the Hantzsch Thiazole Synthesis, highlighting the critical transition from acyclic precursors to the aromatic heterocycle.
Pharmacological Versatility: Case Studies
A. Oncology: Kinase Inhibition (Dasatinib)
In the design of Dasatinib (Sprycel), a dual Src/Abl inhibitor, the thiazole ring is central to its potency.
-
Mechanism: The thiazole nitrogen forms a critical hydrogen bond with the backbone NH of Met318 in the Src kinase hinge region.
-
Structural Role: The thiazole scaffold orients the 2-amino group and the 5-carboxamide tail, ensuring the molecule fits strictly within the ATP-binding pocket .
B. Infectious Disease: Metabolic Boosting (Ritonavir)
Ritonavir utilizes the thiazole moiety not just for binding, but for chemical inhibition of metabolism.[2]
-
Mechanism: Ritonavir is a potent inhibitor of CYP3A4.[3][4][5] The thiazole nitrogen coordinates directly to the heme iron of the CYP450 enzyme.
-
Outcome: This blocks the enzyme's ability to metabolize other drugs (e.g., protease inhibitors for HIV, or Paxlovid for COVID-19), effectively "boosting" their plasma concentration .
Strategic Drug Design (SAR)
When designing with thiazoles, specific positions on the ring offer distinct vectors for optimization.
Structure-Activity Relationship (SAR) Logic
-
Position 2 (C2): The most "nucleophilic" handle. Ideal for introducing amine linkers (as in Dasatinib) or hydrazines. However, C2-protons are acidic; strong bases can deprotonate this position (lithiation strategy).
-
Position 4 (C4): Excellent for lipophilic bulk. Phenyl or alkyl groups here fill hydrophobic pockets in receptors.
-
Position 5 (C5): The electrophilic site.[6] susceptible to halogenation. In drug design, this position often connects to the rest of the pharmacophore to maintain planarity.
SAR Decision Tree
The following diagram illustrates how a medicinal chemist decides to modify the thiazole core based on assay results.
Figure 2: Strategic modification pathways for thiazole-based lead compounds during lead optimization.
Metabolic Liabilities & Safety[14]
While thiazoles are generally stable, they possess specific metabolic liabilities that must be screened early:
-
S-Oxidation: The sulfur atom can be oxidized to sulfoxides or sulfones, which may alter potency or toxicity.
-
Ring Opening: In some cases, metabolic activation (e.g., via CYP450) can lead to the formation of reactive intermediates (epoxides or thioketenes) that covalently bind to proteins, leading to idiosyncratic toxicity. This is a known mechanism for the bioactivation of certain thiazole-containing toxicophores .
Mitigation: Substitution at the C4 or C5 position with electron-withdrawing groups or steric bulk can often prevent metabolic attack on the ring itself.
References
-
Wikipedia Contributors. (n.d.). Thiazole.[7][8][9][10][6][1][11][12] Wikipedia. Retrieved from [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
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Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. PNAS.[2] Retrieved from [Link]
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Mishra, C. B., et al. (2020).[10] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules (PMC). Retrieved from [Link]
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Introduction: The Structural Imperative of Thiazole Carboxylates in Modern Drug Discovery
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Thiazole Carboxylates
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities as antibiotics, anti-inflammatory agents, and inhibitors of key enzymes like dihydroorotate dehydrogenase.[1][2][3][4] The addition of a carboxylate group provides a versatile handle for modifying solubility, forming salts, and establishing critical interactions with biological targets.[5]
For drug development professionals, understanding the precise three-dimensional arrangement of these molecules is not an academic exercise; it is a fundamental requirement. The crystal structure dictates a molecule's solid-state properties, including stability, solubility, and bioavailability. Furthermore, it provides the ultimate conformational proof for structure-activity relationship (SAR) studies and rational drug design.[2] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining these atomic-level architectures. This guide provides a comprehensive overview of the principles, experimental workflows, and structural analysis of thiazole carboxylates, grounded in field-proven insights for researchers and scientists.
Pillar I: The Principles of Single-Crystal X-ray Diffraction
At its core, SC-XRD is a technique that uses the diffraction pattern of X-rays scattered by the ordered array of atoms in a single crystal to determine their precise arrangement in space. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, where atoms are arranged in a periodic lattice, the scattered waves interfere with one another constructively and destructively, creating a unique diffraction pattern of spots.
The geometric condition for constructive interference is described by Bragg's Law:
nλ = 2d sin(θ)
Where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of incidence. By measuring the angles and intensities of the thousands of diffracted spots, we can work backward to calculate the electron density map of the molecule and, from that, build a three-dimensional model of the crystal structure.
The entire process, from a promising compound to a refined crystal structure, follows a well-defined workflow.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Pillar II: A Self-Validating Experimental Protocol
The quality of a final crystal structure is entirely dependent on the rigor of the experimental procedure. Each step contains internal checks that validate the process, ensuring a trustworthy outcome.
Step 1: Growing High-Quality Single Crystals
This is the most critical and often most challenging step. The goal is to produce a single, well-ordered crystal, free of defects, and of an appropriate size (typically 0.1-0.3 mm).
Protocol: Slow Evaporation Method
-
Solution Preparation: Dissolve the purified thiazole carboxylate derivative in a suitable solvent or solvent mixture until a nearly saturated solution is achieved.
-
Expertise & Experience: The choice of solvent is paramount. A good starting point is a solvent in which the compound is moderately soluble. This allows for a slow, controlled precipitation as the solvent evaporates. Common choices include methanol, ethanol, acetonitrile, or mixtures like dichloromethane/hexane.
-
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Trustworthiness: This step is a self-validating control. It removes any microscopic dust or particulate matter that could act as nucleation sites, preventing the formation of a shower of tiny, unusable microcrystals and promoting the growth of a single, large crystal.
-
-
Crystallization Environment: Cover the vial with a cap, pierced with one or two small holes using a needle. Place the vial in a vibration-free environment at a constant temperature.[5]
-
Expertise & Experience: The rate of evaporation is controlled by the number and size of the holes. Slower evaporation rates generally lead to higher quality crystals. An undisturbed environment is crucial as physical shocks can terminate crystal growth or induce twinning.
-
-
Harvesting: Once suitable crystals have formed (days to weeks), carefully remove them from the mother liquor using a spatula or loop and immediately coat them with a cryoprotectant oil (e.g., Paratone-N).
Step 2: X-ray Data Collection
-
Crystal Mounting: Using a microscope, select a well-formed crystal with sharp edges and no visible cracks. Secure the crystal to a cryo-loop using the cryoprotectant oil.
-
Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer.
-
Causality: Flash-cooling the crystal vitrifies the surrounding oil and minimizes thermal motion of the atoms within the crystal lattice. This results in sharper diffraction spots at higher resolution and significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.
-
-
Data Collection Strategy: Center the crystal in the X-ray beam. The diffractometer software will then determine the unit cell and suggest a data collection strategy (e.g., a series of omega and phi scans) to measure a complete, redundant set of diffraction data.
Step 3: Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each spot and apply corrections for experimental factors (e.g., Lorentz-polarization).
-
Space Group Determination: The software analyzes the symmetry of the diffraction pattern to determine the crystal system and the space group.[6][7]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (like sulfur).
-
Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to achieve the best fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the fit is monitored by the R1 value, which should ideally be below 5% for a well-refined structure.
Pillar III: Structural Analysis and Authoritative Grounding
The refined structure, typically presented in a Crystallographic Information File (CIF), provides a wealth of information.
Supramolecular Architecture: The Role of Non-Covalent Interactions
The crystal packing of thiazole carboxylates is governed by a network of directed, non-covalent interactions. Understanding these interactions is key to crystal engineering and predicting the solid-state properties of new derivatives.[8] The most common interactions include:
-
Hydrogen Bonds: These are the strongest and most directional interactions. In thiazole carboxylates, classic O-H···O or N-H···O hydrogen bonds involving the carboxylic acid or other functional groups often form robust dimers or chains that act as the primary structural motifs.[5][9] Weaker C-H···O interactions are also frequently observed, contributing to the stability of the overall 3D network.[9]
-
π-π Stacking: The aromatic thiazole ring can interact with adjacent rings through π-π stacking, where the electron-rich π systems are attracted to one another. These interactions help to organize molecules into columns or sheets.
-
Halogen and Chalcogen Bonding: When substituents like bromine or chlorine are present, they can participate in halogen bonding (C-X···O/N). Similarly, the sulfur atom of the thiazole ring can act as a chalcogen bond donor, interacting with electronegative atoms in neighboring molecules.[10]
These interactions combine to form predictable patterns, or "supramolecular synthons," which are the building blocks of the crystal structure.[11]
Caption: Key Intermolecular Interactions in Thiazole Carboxylates.
The Challenge of Polymorphism
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. This phenomenon is of immense importance in the pharmaceutical industry, as different polymorphs of the same active ingredient can have different therapeutic effects due to variations in solubility and stability.[12] Thiazole derivatives are known to exhibit polymorphism, where changes in crystallization conditions like solvent or temperature can lead to the formation of different crystal packing arrangements.[12][13][14] For example, metal complexes of thiazole-4-carboxylic acid have been shown to form two distinct polymorphs (α and β) depending on the crystallization temperature.[12] Characterizing and controlling polymorphism is a critical aspect of drug development to ensure batch-to-batch consistency and therapeutic efficacy.
Quantitative Data Presentation
Summarizing crystallographic data in a standardized table allows for easy comparison between different structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | R1 | Ref |
| Thiazole-5-carboxylic acid | C₄H₃NO₂S | Orthorhombic | P b c m | 6.780 | 12.082 | 6.403 | 90 | 4 | 0.068 | [7] |
| [Ag(2-Htza)(2-tza)] | C₈H₅AgN₂O₄S₂ | Monoclinic | P2₁/c | 10.334 | 5.568 | 21.328 | 98.44 | 4 | N/A | [9] |
| Indolyl-triazolo-thiadiazole 9 | C₁₈H₁₃N₅S | Monoclinic | P2₁/n | 7.871 | 15.968 | 11.980 | 100.28 | 4 | N/A | [6] |
Note: Z is the number of molecules in the unit cell. R1 is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Conclusion
The crystallographic analysis of thiazole carboxylates is an indispensable tool for the modern researcher. It provides definitive proof of molecular structure, illuminates the subtle yet powerful non-covalent forces that dictate solid-state properties, and offers critical insights into phenomena like polymorphism. The methodologies described herein, from meticulous crystal growth to rigorous structural refinement, form a self-validating framework for generating reliable and authoritative data. By integrating these structural insights, scientists and drug development professionals can accelerate the design of new therapeutic agents and novel materials with precisely tailored properties.
References
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Meundaeng, N., Rujiwatra, A., & Prior, T. J. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid. Transition Metal Chemistry. Available at: [Link]
-
Meundaeng, N., Rujiwatra, A., & Prior, T. J. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 2), 185–188. Available at: [Link]
-
Meundaeng, N., Rujiwatra, A., & Prior, T. J. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid. ResearchGate. Available at: [Link]
-
Liu, G., et al. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 58(4), 1538-1559. Available at: [Link]
-
Gül, HI., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). New thiazole derivatives: Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and biological evaluations as potential antimicrobial and antitumor agents. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1736-1750. Available at: [Link]
-
Gül, HI., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC. Available at: [Link]
-
Cagide, F., et al. (2017). Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1165–1170. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2329. Available at: [Link]
-
D'auria, M., & Emanuele, L. (2009). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Available at: [Link]
-
Cagide, F., et al. (2017). Polymorphism in the structure of N-(5-methyl-thia-zol-2-yl)-4-oxo-4 H-chromene-3-carboxamide. PubMed. Available at: [Link]
-
Gushchin, P. V., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. Available at: [Link]
-
Meundaeng, N., Rujiwatra, A., & Prior, T. J. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). IUCrData, 4(2), x190185. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazole-5-carboxylic acid. PubChem. Available at: [Link]
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Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 1024-1035. Available at: [Link]
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Evangelisti, L., et al. (2021). Elucidating the non-covalent interactions in the thiazole-carbon dioxide complexes through rotational spectroscopy and theoretical computations. ResearchGate. Available at: [Link]
-
Lynch, D. E., et al. (1999). Molecular co-crystals of 2-aminothiazole derivatives. Acta Crystallographica Section B: Structural Science, 55(Pt 5), 758–766. Available at: [Link]
-
Gil, D. M., et al. (2020). Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions. CrystEngComm, 22(1), 103-114. Available at: [Link]
-
ChemSynthesis. (n.d.). ethyl 1,3-thiazole-4-carboxylate. ChemSynthesis. Available at: [Link]
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Sharma, P., & Kumar, R. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. Available at: [Link]
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Review of literature for 5-Methyl-1,3-thiazole-2-carboxylate research
An In-Depth Technical Guide to 5-Methyl-1,3-thiazole-2-carboxylate: Synthesis, Applications, and Protocols for Drug Discovery
Abstract
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic drugs.[1][2] This five-membered heterocycle, containing sulfur and nitrogen, serves as a versatile building block for compounds with a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3][4][5] This technical guide focuses on a key derivative, 5-Methyl-1,3-thiazole-2-carboxylate, and its corresponding carboxylic acid. We will provide an in-depth review of its synthesis, explore its critical role as an intermediate in drug development, and present detailed experimental protocols for its preparation and modification, offering a valuable resource for researchers and scientists in the field.
Introduction: The Significance of the Thiazole Scaffold
The thiazole nucleus is a fundamental structural motif in numerous biologically active compounds.[1] It is found in natural products like vitamin B1 (thiamine) and in a wide array of pharmaceuticals.[4][5] The unique electronic properties and structural rigidity of the thiazole ring allow it to act as a bioisostere for other aromatic systems and engage in specific, high-affinity interactions with biological targets.[2] A substructure search of the ChEMBL database reveals over 100,000 bioactive compounds containing the thiazole scaffold, highlighting its importance in drug discovery.[5][6]
5-Methyl-1,3-thiazole-2-carboxylate, typically handled as its ethyl or methyl ester, is a particularly valuable intermediate. The ester at the 2-position provides a reactive handle for amide bond formation, while the methyl group at the 5-position can influence solubility, metabolic stability, and target binding. This substitution pattern makes it an attractive starting point for fragment-based drug discovery (FBDD) campaigns and lead optimization efforts.[7]
Synthesis and Chemical Properties
The primary and most versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This method and its modern variations remain the gold standard for preparing substituted thiazoles like 5-Methyl-1,3-thiazole-2-carboxylate.
The Hantzsch Thiazole Synthesis
The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone or α-halo-β-ketoester and a thioamide. For the synthesis of the target compound, the key reactants are an ethyl 2-chloroacetoacetate (or a related α-halo derivative of ethyl acetoacetate) and a thioamide, typically thioformamide or a precursor that generates it in situ.
The general workflow can be visualized as follows:
Caption: General workflow of the Hantzsch thiazole synthesis.
The causality of this reaction pathway is driven by the nucleophilicity of the sulfur atom in the thioamide attacking the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring. Greener synthetic approaches have been developed, utilizing microwave irradiation or alternative solvents like polyethylene glycol (PEG) to improve efficiency and reduce environmental impact.[8]
Chemical and Physical Properties
5-Methyl-1,3-thiazole-2-carboxylic acid is typically a white crystalline powder.[9] It exhibits limited solubility in water but is soluble in acidic solvents.[9][10] The ester derivatives, such as the ethyl and methyl esters, are more commonly used in synthesis due to their enhanced solubility in organic solvents and the ease with which the ester can be converted to other functional groups.
| Property | Value | Source |
| Molecular Formula | C5H5NO2S | [11] |
| Molecular Weight | 143.17 g/mol | [11] |
| Appearance | White crystalline powder | [9] |
| Melting Point | ~135-136°C | [9] |
| Solubility | Soluble in acidic solvents, insoluble in water | [9] |
Applications in Medicinal Chemistry and Drug Development
The true value of 5-Methyl-1,3-thiazole-2-carboxylate lies in its role as a versatile scaffold for building more complex, biologically active molecules.[2][3] The ester group is readily converted into an amide, which can be decorated with various substituents to probe the binding pockets of target proteins.
Caption: Role as a core scaffold in drug development workflow.
Thiazole derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug discovery programs.[1]
| Biological Activity | Therapeutic Area | References |
| Anticancer | Oncology | [1][12][13] |
| Antimicrobial / Antibacterial | Infectious Disease | [1] |
| Antifungal | Infectious Disease | [3][4] |
| Anti-inflammatory | Immunology | [1][5][14] |
| Antiviral | Infectious Disease | [1][3] |
| Kinase Inhibition (e.g., c-Met) | Oncology | [13] |
| Antitubercular | Infectious Disease | [4] |
For example, research has shown that thiazole carboxamide derivatives can act as potent inhibitors of c-Met kinase, a target in cancer therapy.[13] In these molecules, the thiazole core acts as a rigid scaffold to correctly position the amide and other substituents for optimal interaction with the enzyme's active site. Similarly, 5-methylthiazole-thiazolidinone conjugates have been identified as potent and selective COX-1 inhibitors with potential as novel anti-inflammatory agents.[14]
Key Experimental Protocols
The following protocols are representative methodologies for the synthesis and subsequent modification of the title compound, based on established chemical principles. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol: Synthesis of Ethyl 5-Methyl-1,3-thiazole-2-carboxylate
This protocol is a variation of the Hantzsch synthesis, adapted from procedures for similar thiazole structures.[15] The choice of N-bromosuccinimide (NBS) is to generate the α-halo-β-ketoester in situ, a common and efficient strategy.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thioformamide (or a suitable precursor)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Halogenation: To a stirred solution of ethyl acetoacetate (1.0 equiv.) in anhydrous THF at 0°C under a nitrogen atmosphere, add NBS (1.1 equiv.) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This step forms the reactive α-bromo intermediate.
-
Cyclization: Cool the mixture back to 0°C. Add thioformamide (1.0 equiv.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the formation of the product by TLC. The elevated temperature drives the cyclization and subsequent dehydration to form the aromatic thiazole ring.
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure ethyl 5-methyl-1,3-thiazole-2-carboxylate.
Protocol: Amide Coupling with Tryptamine (Bacillamide Analogue Synthesis)
This protocol demonstrates the conversion of the ester to an amide, a key step in creating libraries of biologically active compounds.[16]
Materials:
-
Ethyl 5-methyl-1,3-thiazole-2-carboxylate (1.0 equiv.)
-
Tryptamine (1.2 equiv.)
-
Trimethylaluminum (2.0 M solution in toluene, 1.5 equiv.)
-
Toluene, anhydrous
Procedure:
-
Amine Activation: Dissolve tryptamine (1.2 equiv.) in anhydrous toluene in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0°C and slowly add trimethylaluminum solution (1.5 equiv.) dropwise. Caution: Trimethylaluminum is pyrophoric. A vigorous evolution of methane gas will be observed.
-
Stir the mixture at room temperature for 1 hour after gas evolution ceases. This step forms the aluminum amide complex, which is a highly effective nucleophile for aminolysis.
-
Amide Formation: Add a solution of ethyl 5-methyl-1,3-thiazole-2-carboxylate (1.0 equiv.) in anhydrous toluene to the activated amine mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of a saturated solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the desired amide product.
Future Directions
The 5-methyl-1,3-thiazole-2-carboxylate scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Novel Derivatives: Synthesizing novel libraries of derivatives and screening them against a wider range of biological targets, including emerging infectious diseases and new cancer pathways.
-
Structure-Activity Relationship (SAR) Studies: Employing computational tools and detailed SAR studies to design more potent and selective inhibitors.[17]
-
Fragment-Based Screening: Using the core fragment in high-throughput screening campaigns to identify initial hits for subsequent optimization.[5][6] Care must be taken to profile hits for non-specific activity or assay interference, a known liability for some thiazole derivatives.
Conclusion
5-Methyl-1,3-thiazole-2-carboxylate is more than just a chemical intermediate; it is a powerful and validated building block in the modern drug discovery toolkit. Its straightforward synthesis via the Hantzsch reaction and the versatility of its ester functional group provide an accessible entry point for creating diverse chemical libraries. The proven track record of the thiazole ring in a wide array of approved drugs and clinical candidates ensures that derivatives of this scaffold will remain a focus of intensive research for years to come. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this valuable compound in their own discovery programs.
References
-
ChemBK. (2024, April 9). 5-Methyl-1,3-thiazole-2-carboxylic acid. Available from: [Link]
-
PubChem. 5-Methyl-1,3-thiazole-2-carboxylic acid. Available from: [Link]
-
MDPI. (2016, November 29). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Available from: [Link]
-
ACS Publications. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. Available from: [Link]
-
MDPI. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
-
PubMed. (2023, July 26). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available from: [Link]
-
International Journal of Allied Medical Sciences and Clinical Research. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]
-
ResearchGate. (2025, August 4). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available from: [Link]
-
PubMed. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Available from: [Link]
-
IJMRA. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]
-
PMC. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Available from: [Link]
-
ResearchGate. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Available from: [Link]
-
Taylor & Francis. (2023, August 29). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]
-
Arkivoc. (2018, May 29). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Available from: [Link]
-
MDPI. (2022, November 22). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Available from: [Link]
-
ResearchGate. (2025, August 7). 11. Thiazole: A privileged scaffold in drug discovery. Available from: [Link]
-
Royal Society of Chemistry. (2024, July 24). Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. Available from: [Link]
-
Taylor & Francis Online. (2019, March 26). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Available from: [Link]
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Targeting the Thiazole Pharmacophore: A Technical Guide to Anticancer and Antimicrobial Drug Design
Topic: Anticancer and Antimicrobial Potential of Substituted Thiazoles Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—remains a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic distribution allows it to serve as a bioisostere for pyridine and a robust linker in fragment-based drug design. This guide synthesizes recent breakthroughs (2023–2025) in substituted thiazoles, specifically focusing on their dual utility as potent kinase inhibitors in oncology and DNA gyrase inhibitors in infectious disease. We provide actionable protocols for synthesis and biological evaluation, grounded in the latest Structure-Activity Relationship (SAR) data.
Part 1: The Thiazole Pharmacophore
Chemical Significance
The thiazole ring (
-
Hydrogen Bonding: The nitrogen atom (N3) acts as a hydrogen bond acceptor, crucial for interacting with the hinge regions of kinase ATP-binding pockets.
-
-
Stacking: The aromatic system facilitates stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in receptor active sites. -
Sulfur Interactions: The sulfur atom can engage in
-hole interactions, enhancing binding affinity to lipophilic pockets.
Part 2: Anticancer Potential
Mechanism of Action: Kinase Inhibition
Substituted thiazoles function primarily as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, they occupy the nucleotide-binding pocket of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the cascade of events following thiazole binding to VEGFR-2.
Caption: Figure 1.[4] Mechanism of action for thiazole-based VEGFR-2 inhibitors leading to apoptosis.
Case Study: The "Star" Molecule (Compound 4c)
Recent studies (2023-2024) highlighted Compound 4c , a thiazole-hydrazinyl derivative, as a potent inhibitor of breast cancer proliferation.
-
Target: VEGFR-2 (
).[3] -
Potency:
against MCF-7 (Breast Cancer) cell lines.[3] -
Mechanistic Insight: The hydrazone linker provides flexibility, allowing the phenyl ring to orient deeply into the hydrophobic pocket of the enzyme, while the thiazole nitrogen anchors the molecule via H-bonds [1].
SAR Analysis: Key Substituents
| Position | Substituent Group | Effect on Anticancer Activity |
| C2 | Hydrazinyl / Amide linkers | Enhances. Improves flexibility and H-bond donor capacity. |
| C4 | Phenyl with e- donating groups (-OH, -OMe) | Enhances. Increases electron density for stronger |
| C5 | Halogens (F, Cl) | Variable. Fluorine often improves metabolic stability and membrane permeability. |
Part 3: Antimicrobial Potential
Mechanism of Action: DNA Gyrase Inhibition
In bacterial systems, thiazoles target DNA Gyrase B (GyrB) .[5][6] This enzyme is essential for ATP-dependent negative supercoiling of DNA. Thiazoles inhibit the ATPase activity of GyrB, preventing DNA replication and causing bacterial cell death.
Mechanistic Pathway (DOT Visualization)
Caption: Figure 2. Inhibition of bacterial DNA replication by thiazole-based GyrB inhibitors.[6]
Case Study: Thiazole-Thiazepine Hybrids
Compound 9e , a novel hybrid synthesized in late 2024, demonstrated exceptional efficacy against Gram-negative bacteria.
-
Potency: MIC =
.[7] -
Key Feature: The trifluoromethyl (
) group increased lipophilicity, facilitating penetration of the Gram-negative outer membrane [2].
Part 4: Experimental Workflows
Synthesis Protocol: Hantzsch Thiazole Synthesis
The Hantzsch synthesis remains the gold standard for generating 2,4-disubstituted thiazoles.
Objective: Synthesize 2-amino-4-phenylthiazole. Reagents: 2-Bromoacetophenone (1.0 eq), Thiourea (1.1 eq), Ethanol (Solvent).
Step-by-Step Protocol:
-
Dissolution: Dissolve 5.0 mmol of 2-bromoacetophenone in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 5.5 mmol of thiourea. The reaction is exothermic; add slowly if scaling up.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). -
Precipitation: Cool the mixture to room temperature. A solid hydrobromide salt may precipitate.
-
Neutralization: Pour the reaction mixture into 50 mL of 10% aqueous
or to liberate the free base. -
Filtration: Filter the resulting precipitate under vacuum. Wash with cold water (
). -
Recrystallization: Purify using hot ethanol/water (1:1) to yield needle-like crystals.
Caption: Figure 3. Workflow for the Hantzsch synthesis of 2-aminothiazoles.
Biological Evaluation: MTT Cytotoxicity Assay
This colorimetric assay measures cellular metabolic activity as an indicator of viability.[4]
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of
cells/well. Incubate for 24h at , 5% . -
Treatment: Replace media with fresh media containing serial dilutions of the thiazole derivative (e.g., 0.1 to 100
). Include DMSO vehicle control (< 0.5% v/v). -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10
of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form. -
Solubilization: Discard supernatant and add 100
DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression [3].
Biological Evaluation: Broth Microdilution (MIC)
Used to determine the Minimum Inhibitory Concentration (MIC) against bacteria.[6][8]
-
Preparation: Prepare stock solution of thiazole in DMSO.
-
Dilution: In a 96-well plate, add 100
of Mueller-Hinton Broth (MHB). Perform 2-fold serial dilutions of the compound across the plate. -
Inoculum: Adjust bacterial culture to
McFarland standard ( CFU/mL) and dilute 1:100. Add 100 of inoculum to each well. -
Incubation: Incubate at
for 16–20 hours. -
Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding resazurin dye (turns pink if live bacteria are present) [4].
Part 5: Future Perspectives
The future of thiazole therapeutics lies in Green Nanotechnology . Recent work (2024) has demonstrated the use of
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI, 2023. Link
-
Development of novel thiazole-based hybrids as DNA gyrase inhibitors. ResearchGate, 2024. Link
-
MTT assay protocol. Abcam. Link
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria. CLSI. Link
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega, 2024. Link
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
5-Methyl-1,3-thiazole-2-carboxylate: A Versatile Heteroaromatic Building Block
The following technical guide details the utility, synthesis, and application of 5-Methyl-1,3-thiazole-2-carboxylate in organic synthesis and drug discovery.
Executive Summary
5-Methyl-1,3-thiazole-2-carboxylate (and its corresponding free acid, 5-methyl-1,3-thiazole-2-carboxylic acid ) represents a critical scaffold in modern medicinal chemistry. Unlike its more common isomer (the 4-methyl-5-carboxylate derivative produced via standard Hantzsch synthesis), this specific regioisomer offers a unique vector for structure-activity relationship (SAR) exploration. It serves as a "head-to-tail" linker, providing a rigid heteroaromatic core that positions substituents at the C2 (carbonyl) and C5 (methyl) vectors with precise geometry.
This guide outlines the physicochemical profile, robust synthetic pathways, and downstream transformations of this building block, specifically targeting researchers in oncology (c-Met inhibitors) and infectious disease (anti-tubercular agents).
Physicochemical Profile
Understanding the core properties of the scaffold is essential for predicting its behavior in reaction matrices and biological systems.
| Property | Data (Methyl Ester) | Data (Free Acid) | Relevance |
| CAS Number | 79247-98-6 | 61291-21-2 | Identification |
| Molecular Formula | C₆H₇NO₂S | C₅H₅NO₂S | Stoichiometry |
| Molecular Weight | 157.19 g/mol | 143.16 g/mol | Fragment-based design |
| LogP (Predicted) | ~1.2 | ~0.6 | Lipophilicity/Permeability |
| pKa (Acid) | N/A | ~3.5 (COOH) | Coupling conditions |
| H-Bond Donors/Acceptors | 0 / 3 | 1 / 3 | Binding interactions |
| Solubility | DCM, MeOH, EtOAc | DMSO, DMF, Basic Aq.[1] | Process solvent selection |
Synthesis of the Building Block
While direct Hantzsch synthesis using ethyl thioxamate and
Protocol A: The Sandmeyer-Metalation Route (High Fidelity)
This route is preferred for its reliability and the low cost of starting materials.
Step 1: Sandmeyer Bromination
-
Precursor: 2-Amino-5-methylthiazole.[2]
-
Reagents:
, (aq), . -
Mechanism: Diazotization of the C2-amine followed by radical-nucleophilic substitution with bromide.
-
Outcome: 2-Bromo-5-methylthiazole.[3]
Step 2: Lithium-Halogen Exchange & Carboxylation
-
Reagents:
-Butyllithium ( -BuLi) or -PrMgCl, dry THF, , (g) or Methyl Chloroformate. -
Protocol:
-
Dissolve 2-bromo-5-methylthiazole in anhydrous THF under
. -
Cool to
to prevent ring opening or polymerization. -
Add
-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate the 2-lithio species. -
Option A (Acid): Bubble dry
gas into the solution. Quench with dilute HCl. -
Option B (Ester): Add methyl chloroformate (
).
-
-
Yield: Typically 75-85%.
Protocol B: Visualization of Synthetic Logic
The following diagram illustrates the divergence from the commodity chemical to the high-value building block and its subsequent activation.
Figure 1: Synthetic workflow converting the amino-thiazole precursor to the carboxylate building block via lithiation.
Reactivity Profile & Synthetic Transformations
Once synthesized, the 5-methyl-1,3-thiazole-2-carboxylate scaffold offers three distinct vectors for elaboration.
C2-Ester Modifications (The "Head")
The C2 position is electron-deficient due to the adjacent nitrogen and sulfur atoms.
-
Hydrolysis: Rapidly converts to the acid using LiOH/THF/Water systems. Essential for preparing the free acid for peptide coupling.
-
Amidation: The acid couples efficiently with amines using HATU or T3P. This is the primary reaction used to synthesize Nitazoxanide analogs (anti-infectives) and c-Met kinase inhibitors .
-
Tip: Avoid converting to the acid chloride using
if possible, as thiazole acid chlorides can be unstable. Mixed anhydrides or active esters are preferred.
-
C5-Methyl Functionalization (The "Tail")
The C5-methyl group is benzylic-like but deactivated by the electron-poor ring. However, it is susceptible to radical halogenation.
-
Wohl-Ziegler Bromination: Reaction with N-Bromosuccinimide (NBS) and AIBN/Benzoyl Peroxide yields the 5-(bromomethyl)thiazole-2-carboxylate .
-
Application: This bromomethyl group can be displaced by amines, thiols, or alkoxides, allowing the construction of "extended" side chains (e.g., for PROTAC linkers).[4]
-
Electrophilic Aromatic Substitution
The C4 position is the only remaining hydrogen on the ring. It is relatively unreactive towards electrophiles due to the electron-withdrawing carboxylate at C2. However, halogenation can be forced under forcing conditions if a trisubstituted thiazole is required.[4]
Case Studies in Medicinal Chemistry
Case Study 1: Anti-Tubercular Agents (Nitazoxanide Analogs)
Researchers have utilized 5-methylthiazole-2-carboxylic acid to synthesize amides that mimic the structure of Nitazoxanide (a broad-spectrum antiparasitic/antiviral).
-
Logic: Replacing the nitro-thiazole of Nitazoxanide with 5-methylthiazole reduces toxicity while maintaining the core geometry required for binding to the mycobacterial target (Pks13 or similar).
-
Synthesis: Coupling of 5-methylthiazole-2-carboxylic acid with substituted anilines or aminothiazoles.
Case Study 2: c-Met Kinase Inhibitors
In oncology, the thiazole-2-carboxamide motif serves as a hinge-binding scaffold.
-
Mechanism: The nitrogen of the thiazole and the NH of the amide form a bidentate hydrogen bonding motif with the kinase hinge region.
-
Advantage: The 5-methyl group fills a small hydrophobic pocket (gatekeeper residue), enhancing selectivity over other kinases.
Detailed Experimental Protocol
Procedure: Amidation of 5-Methylthiazole-2-carboxylic acid (General Method)
-
Activation: To a solution of 5-methylthiazole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) is added HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Coupling: Stir the mixture at room temperature for 15 minutes to form the activated ester (yellow color often develops).
-
Addition: Add the requisite Amine (1.1 equiv).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = MW_Acid + MW_Amine - 18).
-
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over . -
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Self-Validation Check:
-
Observation: If the reaction turns dark black/tarry, the amine might be acting as a nucleophile on the thiazole ring (rare but possible). Lower temperature to
. -
TLC:[2][5] The product amide is typically significantly less polar than the starting acid and UV active.
Visualization of Medicinal Chemistry Workflow
The following diagram depicts the transformation of the building block into a bioactive c-Met inhibitor candidate.
Figure 2: Medicinal chemistry workflow utilizing the scaffold for kinase inhibitor synthesis.
References
-
Synthesis of Thiazole-2-carboxylates via Lithiation: Title: Preparation of 2-thiazole carboxaldehyde compounds. Source: Patent CN100548995C / WO2021092240A1 (Intermediate I03 Synthesis). URL:
-
Medicinal Chemistry Applications (Anti-tubercular): Title: In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis.[5][6] Source: ACS Omega, 2017. URL:
-
Medicinal Chemistry Applications (Anticancer): Title: Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.[2][7] Source: MDPI Applied Sciences, 2016.[7] URL:
-
Precursor Synthesis (2-Amino-5-methylthiazole): Title: Improved synthesis of 2-amino-5-methylthiazole. Source: Chinese Journal of Medicinal Chemistry, 2003. URL:
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1209458-91-2 | Methyl 5-bromothiazole-2-carboxylate - AiFChem [aifchem.com]
- 4. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Drug-Like Properties and Lipinski’s Rule of Five for Thiazole Derivatives: A Technical Guide
Executive Summary
The thiazole ring (1,3-thiazole) is a "privileged scaffold" in medicinal chemistry, present in over 18 FDA-approved drugs including Dasatinib (antineoplastic), Ritonavir (antiretroviral), and Dabrafenib (BRAF inhibitor).[1] Its utility stems from its unique electronic profile: it acts as a bioisostere for pyridine and benzene, modulating lipophilicity (LogP) and metabolic stability while offering a specific geometry for hydrogen bonding.[1]
This guide provides a technical analysis of thiazole derivatives through the lens of Lipinski’s Rule of Five (Ro5) . It moves beyond basic definitions to explore the causal relationships between thiazole substitution patterns and physicochemical outcomes, supported by validated experimental protocols for profiling these compounds.[1]
Part 1: The Thiazole Scaffold in Medicinal Chemistry
Electronic and Structural Profile
To optimize a thiazole-based lead, one must understand its intrinsic properties.[1] Thiazole is a five-membered aromatic heterocycle containing sulfur (position 1) and nitrogen (position 3).[1][2][3][4][5]
-
Aromaticity: Thiazole has
electrons.[1][3][4] The sulfur atom contributes a lone pair to the aromatic sextet, but it is less aromatic than thiophene due to the electronegativity of the nitrogen. -
Basicity (pKa): The pKa of the conjugate acid of thiazole is approximately 2.5 .[2][3] This is significantly lower than imidazole (pKa ~7.[1][2]0) and pyridine (pKa ~5.2).[1] Consequently, the thiazole nitrogen is not protonated at physiological pH (7.4), meaning it remains neutral and lipophilic enough to cross membranes, yet retains capacity as a Hydrogen Bond Acceptor (HBA) .[1]
-
Lipophilicity: Sulfur is a "fatty" atom.[1] Thiazole is generally more lipophilic than oxazole but less lipophilic than thiophene or benzene.[1] This allows chemists to "tune" LogP by swapping a phenyl ring for a thiazole to lower lipophilicity and improve water solubility.[1]
Bioisosterism and Binding
Thiazoles are frequently employed as bioisosteres for:
-
Carboxyl groups: The dipole of the thiazole ring can mimic the carbonyl of a peptide bond.
-
Pyridine/Benzene: To reduce metabolic liability or improve solubility.[1]
Causality in Design:
-
Observation: A phenyl-based lead compound has high potency but poor solubility (LogP > 5).[1]
-
Intervention: Replace phenyl with thiazole.[1]
-
Mechanism: The nitrogen atom introduces polarity (lowering LogP) and a vector for H-bonding, while the sulfur maintains the hydrophobic contact required for the binding pocket.
Part 2: Physicochemical Profiling & Lipinski Compliance[1]
Lipinski’s Rule of Five predicts oral bioavailability based on four parameters. Thiazole derivatives often navigate these rules effectively, provided substituents are chosen carefully.[1]
Ro5 Analysis of Thiazole Derivatives
| Ro5 Parameter | Thiazole Contribution | Optimization Strategy |
| MW < 500 Da | Thiazole core is small (~85 Da).[1] | Leaves ~415 Da for functional groups (pharmacophores).[1] |
| LogP < 5 | Core LogP is ~0.44. | Thiazole lowers LogP relative to phenyl. If LogP is too low (polar), add alkyl groups at C2/C4. |
| H-Bond Donors < 5 | Thiazole has 0 intrinsic donors.[1] | C2-amino groups (common in drugs like Dasatinib) add 2 donors, improving solubility but risking permeability if overused.[1] |
| H-Bond Acceptors < 10 | Nitrogen (N3) is 1 acceptor.[1] | The sulfur atom is a poor acceptor. N3 is critical for kinase hinge binding (e.g., Dasatinib).[1] |
Beyond Ro5: Veber’s Rules and Metabolic Stability
While Ro5 focuses on permeation, Veber’s Rules (Rotatable Bonds
-
Polar Surface Area (PSA): The thiazole ring contributes approximately 28 Ų to the TPSA. This is a "Goldilocks" zone—enough polarity to support solubility, but low enough to permit blood-brain barrier (BBB) penetration if required (e.g., Riluzole).[1]
-
Metabolic Liability: The C2 position is susceptible to nucleophilic attack, while C4/C5 are prone to electrophilic attack or CYP450-mediated oxidation.[1]
-
Fix: Blocking the C2 position with an amine or methyl group (as seen in Cefdinir ) prevents rapid metabolic clearance.
-
Part 3: Visualization of Optimization Logic
The following diagram illustrates the decision matrix for optimizing a thiazole hit into a lead candidate.
Caption: Figure 1. Structural Activity Relationship (SAR) decision tree for optimizing thiazole derivatives, balancing solubility (LogP) and metabolic stability.
Part 4: Experimental Protocols
To validate the theoretical properties discussed above, the following self-validating protocols are recommended. These are designed for a mid-throughput environment.[1]
Protocol A: High-Throughput LogP Determination (HPLC Method)
Why this method? The traditional "Shake-Flask" method is slow and requires large sample volumes.[6] The HPLC method correlates retention time (
Reagents:
-
Mobile Phase A: 20 mM MOPS buffer (pH 7.4).
-
Mobile Phase B: Methanol (HPLC Grade).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]
-
Standards: Thiourea (t0 marker), Pyridine, Aniline, Benzene, Toluene, Naphthalene.[1]
Workflow:
-
System Suitability: Inject Thiourea to determine the "dead time" (
).[1] -
Calibration: Inject the standard mixture. Calculate the Capacity Factor (
) for each standard: -
Curve Generation: Plot
vs. literature LogP values of standards. Ensure . -
Sample Analysis: Inject thiazole test compounds (10 µM in DMSO/MeOH).
-
Calculation: Use the linear regression equation from step 3 to solve for the LogP of the test compound.
Protocol B: Kinetic Solubility Assay (Nephelometry)
Why this method? Kinetic solubility mimics the precipitation risk during biological screening (HTS). It detects the point at which a compound crashes out of solution.
Reagents:
-
Stock Solution: 10 mM compound in DMSO.
-
Buffer: PBS (pH 7.4).
-
Equipment: Nephelometer or Plate Reader (Absorbance at 620 nm).[1]
Step-by-Step:
-
Preparation: Prepare a serial dilution of the compound in DMSO (e.g., 100 mM down to 0.1 mM).
-
Dosing: Spike 2 µL of each DMSO stock into 198 µL of PBS in a clear-bottom 96-well plate (Final DMSO = 1%).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Read: Measure light scattering (Nephelometry) or Absorbance (620 nm).
-
Analysis:
Part 5: Experimental Workflow Visualization
Caption: Figure 2.[1] Parallel experimental workflow for determining kinetic solubility and lipophilicity (LogP) of thiazole derivatives.
References
-
Lipinski, C. A., et al. (1997).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
-
Veber, D. F., et al. (2002).[1] Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry. [Link][7]
-
Ayati, A., et al. (2015).[1] Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery.[4][5] European Journal of Medicinal Chemistry. [Link]
-
Lombardo, F., et al. (2002).[1] ElogD: A High-Throughput HPLC Method for the Determination of LogD values.[6] Journal of Medicinal Chemistry. [Link][7]
-
FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations.[1] [Link]
Sources
- 1. Thiazole CAS#: 288-47-1 [m.chemicalbook.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. jetir.org [jetir.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
Methodological & Application
Application Note: Functionalization of 2-Amino-4-methylthiazole-5-carboxylic Acid
[1][2][3][4][5]
Introduction & Chemical Reactivity Profile
2-amino-4-methylthiazole-5-carboxylic acid is a bifunctional heterocyclic building block. Its reactivity is dominated by two centers:
-
Exocyclic Amine (C2-NH₂): A nucleophile capable of acylation and alkylation. However, its nucleophilicity is attenuated by the electron-withdrawing nature of the thiazole ring and the C5-carbonyl group.
-
Carboxylic Acid (C5-COOH): An acidic center that often leads to zwitterionic behavior in neutral media, resulting in high melting points and poor solubility in non-polar organic solvents.
Expert Insight: Direct modification of the free acid is often plagued by solubility issues. The industry-standard workflow involves esterification (masking the acid) to improve lipophilicity, followed by amine modification, and optional hydrolysis. This guide covers both direct and ester-mediated pathways.
Decision Matrix & Workflow
Use the following logic flow to determine the optimal synthetic route for your target derivative.
Caption: Strategic decision tree for selecting the optimal functionalization pathway based on solubility and regioselectivity requirements.
Detailed Experimental Protocols
Protocol A: Methylation of the Carboxylic Acid (Esterification)
Purpose: To convert the insoluble zwitterion into a soluble methyl ester intermediate. Reaction Type: Fischer Esterification.
Reagents:
-
Substrate: 2-amino-4-methylthiazole-5-carboxylic acid (1.0 eq)
-
Solvent: Anhydrous Methanol (0.5 M concentration)
-
Catalyst: Conc. Sulfuric Acid (H₂SO₄) (2.0 eq) or Thionyl Chloride (SOCl₂) (1.5 eq)
Procedure:
-
Setup: Charge a round-bottom flask with anhydrous methanol. Cool to 0°C in an ice bath.
-
Activation:
-
Method A (H₂SO₄): Add conc. H₂SO₄ dropwise.
-
Method B (SOCl₂): Add SOCl₂ dropwise (Caution: Gas evolution).
-
-
Addition: Add the thiazole acid substrate in portions.
-
Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM; Ester R_f > Acid).
-
Workup:
-
Concentrate methanol under reduced pressure.
-
Resuspend residue in ice-water.
-
Neutralize with sat. NaHCO₃ to pH 8 (Precipitate forms).
-
Filter the solid, wash with cold water, and dry in vacuo.
-
-
Yield: Typically 85–95% as a white/off-white solid.
Protocol B: Acylation of the 2-Amino Group
Purpose: To introduce an acyl group (Acetyl, Benzoyl) to the exocyclic amine. Note: This protocol assumes the use of the Ester (from Protocol A) to ensure solubility and clean kinetics.
Reagents:
-
Substrate: Methyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq)
-
Acylating Agent: Acetic Anhydride (1.2 eq) or Benzoyl Chloride (1.1 eq)
-
Base/Solvent: Pyridine (as solvent and base) OR DCM with Triethylamine (1.5 eq).
Procedure (Acetic Anhydride Method):
-
Dissolution: Dissolve the thiazole ester in Pyridine (or Acetic Acid for larger scales) at room temperature.
-
Addition: Add Acetic Anhydride dropwise.
-
Reaction: Stir at 60°C for 2 hours. The reaction is usually fast due to the nucleophilicity of the amine.
-
Quench: Pour the reaction mixture into ice-water. The N-acetyl product usually precipitates.
-
Purification: Filter the solid. Recrystallize from Ethanol if necessary.[1]
Data Expectation (N-Acetyl):
-
¹H NMR (DMSO-d₆): New singlet at ~2.15 ppm (COCH₃). Downfield shift of NH proton (~12.0 ppm).
Protocol C: Regioselective N-Methylation (The "Protection" Strategy)
Purpose: To synthesize the mono-N-methyl derivative. Direct alkylation with Methyl Iodide often leads to mixtures of mono- and bis-methylated products.
Strategy: Acylation
Step 1: N-Methylation of the Amide
-
Substrate: N-Acetyl-thiazole ester (from Protocol B).
-
Reagents: Methyl Iodide (MeI, 1.5 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq).
-
Solvent: Anhydrous DMF or THF.
Procedure:
-
Dissolve N-acetyl substrate in DMF under Nitrogen. Cool to 0°C.
-
Add NaH portion-wise. Stir for 30 min (Deprotonation of Amide NH).
-
Add MeI dropwise. Warm to RT and stir for 2 hours.
-
Workup: Quench with water. Extract with EtOAc.[2][3][4] The product is the N-methyl-N-acetyl derivative.
Step 2: Hydrolysis (Deacetylation)
Quantitative Data Summary
| Derivative | Reaction | Typical Yield | Melting Point (°C) | Key NMR Signal (DMSO-d₆) |
| Methyl Ester | MeOH/H₂SO₄ | 92% | 178–180 | 3.75 (s, 3H, OMe) |
| Ethyl Ester | EtOH/H₂SO₄ | 90% | 172–173 | 1.30 (t), 4.22 (q) |
| N-Acetyl Ester | Ac₂O/Pyridine | 85% | 198–200 | 2.18 (s, 3H, N-Ac) |
| N-Benzoyl Ester | PhCOCl/TEA | 80% | 215–218 | 7.4–7.9 (m, 5H, Ph) |
| N-Methyl Acid | via Amide Route | 65% (over 3 steps) | >250 (dec) | 2.95 (s, 3H, N-Me) |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the regioselective methylation pathway via the amide intermediate.
Caption: Synthetic pathway for mono-N-methylation avoiding bis-alkylation by using an acetyl blocking group.
Troubleshooting & Expert Tips
-
Solubility: If the free acid must be acylated directly (avoiding esterification), use DMA (Dimethylacetamide) or NMP as solvent and heat to 80°C. The zwitterion breaks down at higher temperatures in polar aprotic solvents.
-
Bis-Acylation: Vigorous acylation (boiling Ac₂O) can lead to diacetyl species (N(COCH₃)₂). Monitor temperature; usually, 60–80°C is sufficient for mono-acylation.
-
Regioselectivity: Alkylation of the thiazole ring nitrogen is rare under these conditions but can occur if the exocyclic amine is fully substituted. The exocyclic amine is the kinetic nucleophile.
References
-
Acylation and Methylation of Aminothiazoles Source: ResearchGate (Thiazolecarboxylic Acid Derivatives Part 1) URL:[Link]
-
2-Amino-4-methylthiazole-5-carboxylic acid (Compound Data) Source: PubChem CID 343747 URL:[Link]
-
Dasatinib Structure-Activity Relationships (Thiazole Core) Source: Journal of Medicinal Chemistry (via Taylor & Francis) URL:[Link][8]
Sources
- 1. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
Application Note: Protocol for Purification of Thiazole Derivatives by Column Chromatography
Abstract & Introduction
Thiazole derivatives are a cornerstone of medicinal chemistry, serving as the pharmacophore in essential drugs like Ritonavir (antiviral), Dasatinib (antineoplastic), and Febuxostat (antigout). While the Hantzsch thiazole synthesis is the gold standard for their construction, the resulting crude mixtures often present significant purification challenges.
Thiazoles are electron-rich, heterocyclic bases. The nitrogen lone pair (pKa ~2.5 for simple thiazoles, up to ~5–7 for aminothiazoles) interacts strongly with the acidic silanol groups (
This Application Note provides a field-proven protocol to overcome these physicochemical barriers, utilizing modified stationary phases and optimized mobile phase buffering to ensure high-recovery purification.
Pre-Chromatography Considerations
The "Acid Trap"
Standard flash silica gel is slightly acidic (pH 6.5–7.0 in suspension, but surface acidity is higher).
-
The Problem: Thiazoles act as Lewis bases. When they encounter acidic silanols, they form hydrogen bonds or salt-like species.
-
The Symptom: On TLC, the spot "streaks" or has a comet tail. On the column, the compound elutes over 10–20 fractions instead of 3–5.
Workup Strategy (The Hantzsch Cleanup)
Before the column, minimize the load by removing bulk impurities from the Hantzsch condensation (typically
-
Neutralization: Thiazoles often form hydrobromide salts during synthesis. Treat the reaction mixture with saturated
to liberate the free base. -
Extraction: Extract into EtOAc or DCM.
-
Thioamide Removal: If excess thioamide remains, wash the organic layer with 1M HCl (carefully, as this may protonate the thiazole; check aqueous pH) or remove via precipitation in cold ether if the thiazole is soluble.
Method Development & TLC Strategy
Do not blindly run a 0–50% gradient. Thiazoles require specific "scouting" conditions.
Solvent System Selection
| Polarity Requirement | Solvent System | Additive (Critical) |
| Low Polarity (Alkyl/Aryl thiazoles) | Hexane / Ethyl Acetate | 1% Triethylamine (TEA) |
| Medium Polarity (Aminothiazoles) | DCM / Methanol | 1% TEA or 1% |
| High Polarity (Bis-thiazoles, acids) | Reverse Phase (Water/MeCN) | 0.1% Formic Acid |
The "TEA" Rule
If your TLC spot streaks (Rf difference between top and bottom of spot > 0.1), you must add a modifier.
-
Protocol: Prepare the TLC developing chamber with your solvent system + 1% Triethylamine (TEA) .
-
Observation: The spot should tighten into a compact circle. If it does, TEA is required for the column.
Detailed Purification Protocol
Phase 1: Column Preparation
Goal: Deactivate silica silanols before the compound touches the column.
-
Select Stationary Phase:
-
Standard: 40–63 µm Irregular Silica.
-
Preferred: Amine-functionalized Silica (eliminates need for mobile phase modifier).
-
-
Slurry/Equilibration (If using Standard Silica):
-
Flush the column with 3 Column Volumes (CV) of the starting mobile phase containing 1% TEA .
-
Why? TEA binds to the silanol sites, "capping" them. The thiazole will now glide past these sites without sticking.
-
Phase 2: Sample Loading
Thiazoles often exhibit poor solubility in non-polar solvents (Hexane), leading to precipitation at the column head if liquid loaded.
-
Recommended: Dry Loading .[1][2]
-
Dissolve crude thiazole in minimal DCM or Acetone.
-
Add silica gel (ratio 1:2 crude:silica) or Celite 545.
-
Evaporate to dryness on a rotovap until a free-flowing powder remains.
-
Load this powder into a solid load cartridge or on top of the column bed.
-
Phase 3: Elution Gradient
-
Flow Rate: 15–20 mL/min (for 12g column).
-
Detection: UV 254 nm (Thiazole ring) and 280 nm.
-
Gradient Profile (Example for Aminothiazole):
-
Solvent A: Hexane (+1% TEA)
-
Solvent B: EtOAc (+1% TEA)
-
| Time (CV) | % Solvent B | Action |
| 0–1 | 0% | Isocratic Hold (Stabilize baseline) |
| 1–10 | 0% | Linear Gradient (Elute non-polar impurities) |
| 10–15 | 40% | Linear Gradient (Elute Product) |
| 15–18 | 100% | Flush (Elute polar byproducts) |
Decision Matrix & Workflow (Visualization)
The following diagram illustrates the decision process for purifying basic heterocycles.
Figure 1: Decision tree for selecting the optimal stationary and mobile phases based on thiazole solubility and TLC behavior.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Tailing (Shark Fin) | Silanol interaction (Basicity). | Add 1% TEA or 1% |
| Fronting | Column Overload or Solubility issue. | Switch to Dry Loading; reduce sample mass to <1% of silica mass. |
| Co-elution | Impurities have similar polarity. | Change selectivity: Switch from Hex/EtOAc to DCM/MeOH or Toluene/Acetone. |
| Product Degradation | Acid sensitivity on silica.[3] | Use Alumina (Neutral) or pre-wash silica with 2% TEA in Hexane. |
| No UV Signal | Lack of conjugation. | Use Iodine vapor stain (Sulfur binds Iodine strongly) or CAM stain. |
References
-
Biotage. (2025).[2] Successful Flash Chromatography: Normal Phase or Reversed Phase? Retrieved from [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Teledyne ISCO. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]
-
Sorbent Technologies. (2025). Flash Chromatography Basics and Solubility Guide.[2] Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC6278345. Retrieved from [Link]
Sources
Experimental procedure for Suzuki-Miyaura coupling with thiazole substrates
Application Notes & Protocols
Topic: Experimental Procedure for Suzuki-Miyaura Coupling with Thiazole Substrates
For: Researchers, scientists, and drug development professionals
A Senior Application Scientist's Guide to the Suzuki-Miyaura Cross-Coupling of Thiazole-Containing Scaffolds
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional organic materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, offering a direct route to elaborate these heterocyclic cores.[2][3] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool in modern synthesis.[3]
However, the successful application of this reaction to thiazole substrates is not without its nuances. The inherent electronic properties of the thiazole ring and the potential for the heteroatoms to interact with the palladium catalyst present unique challenges that demand careful consideration of reaction parameters.[4][5] This guide provides an in-depth analysis of the mechanistic considerations, a detailed breakdown of key experimental variables, and a field-proven protocol designed to ensure reproducible success for researchers working with these important substrates.
Mechanistic Considerations: The Thiazole Challenge
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount to troubleshooting and optimizing reactions involving thiazole substrates.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halothiazole. This step is often rate-limiting, particularly for less reactive aryl chlorides.[7] The electron-deficient nature of the thiazole ring can facilitate this step compared to more electron-rich aromatics.
-
Transmetalation: The organic group from the boron reagent is transferred to the Pd(II) center. This process requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[6][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[7]
Unique Challenges with Thiazoles:
-
Catalyst Inhibition: The lone pairs on the thiazole's nitrogen and sulfur atoms can coordinate to the palladium center. This non-productive binding can sequester the catalyst, leading to lower activity or complete reaction failure.[5] The choice of a suitable ligand is critical to mitigate this effect.
-
Site Selectivity: In polyhalogenated thiazoles, the reaction site is determined by the relative reactivity of the C-X bonds. Oxidative addition typically occurs preferentially at the most electrophilic carbon position. For instance, in 2,4-dibromothiazole, coupling often favors the C2 position.[1] Temperature and catalyst choice can sometimes be used to control this selectivity.[9]
Optimizing Key Reaction Parameters
Success in coupling thiazole substrates hinges on the judicious selection of each reaction component. A "standard" set of conditions may not be universally applicable, and optimization is often necessary.
| Component | Selection & Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Pd(PPh₃)₄ is a Pd(0) source and can be used directly. Pd(II) sources like Pd(OAc)₂ are air-stable but require in situ reduction to the active Pd(0) species, often by a phosphine ligand.[10] For challenging couplings, pre-formed catalysts with specialized ligands (e.g., PEPPSI-type) can be highly effective. |
| Ligand | Crucial for Thiazole Substrates. Bulky, Electron-Rich Phosphines: (e.g., SPhos, XPhos, P(t-Bu)₃). These ligands promote fast oxidative addition and reductive elimination while their steric bulk can prevent catalyst deactivation via N/S coordination. They are particularly effective for less reactive aryl chlorides and sterically hindered substrates.[5] N-Heterocyclic Carbenes (NHCs): (e.g., IPr, IMes). These form very stable and highly active catalysts that are often resistant to deactivation and can be effective at low catalyst loadings.[8] |
| Boron Reagent | Boronic Acids (Ar-B(OH)₂): Most common, atom-economical, and highly reactive.[11] Prone to side reactions like protodeboronation or trimerization to boroxines upon storage. Boronate Esters (e.g., Pinacol Esters): More stable, easier to purify, and less prone to side reactions.[12] They can be ideal for unstable moieties like 2-pyridyl groups but may exhibit lower reactivity, sometimes requiring stronger bases or higher temperatures.[12] |
| Base | Essential for Transmetalation. Carbonates (K₂CO₃, Cs₂CO₃): Standard, effective, and inexpensive. Often used in aqueous solvent mixtures to facilitate dissolution.[2] Cesium carbonate is more soluble in organic solvents and more basic, often improving yields in difficult cases. Phosphates (K₃PO₄): A stronger base that can accelerate sluggish reactions, particularly with boronate esters or hindered substrates. |
| Solvent | Polar Aprotic Solvents: Dioxane, THF, DMF, or Toluene are common choices.[7] A co-solvent of water (e.g., Dioxane/H₂O 4:1) is typically required to dissolve inorganic bases like K₂CO₃. Aqueous Media: For green chemistry applications, reactions can be run in water, often with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[13] |
| Temperature | Typically 80-110 °C. Higher temperatures can accelerate the rate-limiting oxidative addition step, especially for aryl chlorides.[10] However, excessive heat can lead to catalyst decomposition or side reactions. For highly activated substrates, reactions may proceed at room temperature.[10] |
Detailed Experimental Protocol: A Validated Starting Point
This protocol describes a general procedure for the coupling of a bromothiazole derivative with an arylboronic acid. It should be considered a robust starting point for further optimization.
Safety Precautions:
-
Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable and volatile. Work in a well-ventilated area away from ignition sources.
-
Bases like K₃PO₄ are corrosive. Avoid skin contact.
Materials & Reagents:
-
Halothiazole derivative (e.g., 2-Bromo-4-phenylthiazole)
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)
-
Palladium(II) Acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon source
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the halothiazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) if not using a pre-formed catalyst. Add this catalyst mixture to the Schlenk flask. Note: The ligand-to-metal ratio is typically 2:1 for this type of ligand.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Degassing: Vigorously bubble nitrogen or argon through the stirred reaction mixture for 10-15 minutes to remove any dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting halothiazole is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[9][14]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination). 2. Insufficiently strong base. 3. Catalyst poisoning by thiazole N/S. 4. Low reaction temperature. | 1. Ensure thorough degassing of the solvent and reaction mixture. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase ligand loading or switch to a bulkier, more electron-rich ligand (e.g., XPhos) or an NHC ligand. 4. Increase the temperature to 100-110 °C. |
| Protodeboronation Side Product | The boronic acid is reacting with water/protons instead of transmetalating. | Use a boronate ester instead of a boronic acid.[12] Ensure the base is sufficiently strong and anhydrous conditions are used if possible (with a base like CsF or K₃PO₄ in an anhydrous solvent). |
| Homocoupling of Boronic Acid | Oxidative coupling of two boronic acid molecules. | This is often promoted by oxygen. Improve degassing procedures. Lowering the reaction temperature may also help. |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Available at: [Link]
-
Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Semantic Scholar. Available at: [Link]
-
Yoneda, Y. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Gaily, M. H., et al. (2020). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Dalton Transactions. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2020). ResearchGate. Available at: [Link]
-
Pravdivtsev, V. A., et al. (2017). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nguyen, T. T. H., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science. Available at: [Link]
-
El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]
-
Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry. Available at: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2016). ResearchGate. Available at: [Link]
-
Penrose, S. D., et al. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. Available at: [Link]
-
Caupène, C., et al. (2007). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry. Available at: [Link]
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (2020). ResearchGate. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Cross-Coupling Reactions: A Practical Guide. (2017). ResearchGate. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2023). Chemical.AI. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (2017). MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Available at: [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. (2020). MDPI. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Precision Engineering of c-Met Inhibitors Utilizing 5-Methyl-1,3-thiazole-2-carboxylate
This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the practical utilization of 5-Methyl-1,3-thiazole-2-carboxylate as a critical building block in the synthesis of Type II c-Met kinase inhibitors.
Executive Summary
The receptor tyrosine kinase c-Met is a high-value target in oncology, implicated in tumor proliferation, metastasis, and drug resistance (e.g., in NSCLC and gastric cancer).[1] While many first-generation inhibitors target the ATP-binding pocket (Type I), Type II inhibitors —which bind to the inactive "DFG-out" conformation—offer superior selectivity and residence time.
5-Methyl-1,3-thiazole-2-carboxylate serves as a privileged scaffold precursor for generating the 2-carboxamide thiazole moiety, a structural motif essential for hydrogen bonding within the c-Met active site. This guide details the synthetic conversion of this ester into bioactive inhibitors and provides validated protocols for assessing their biochemical potency.
Scientific Rationale & Mechanism
Why the Thiazole-2-Carboxylate Scaffold?
In the design of kinase inhibitors, the "hinge-binding" region and the "solvent-exposed" front are critical for affinity. The thiazole-2-carboxamide fragment, derived from 5-Methyl-1,3-thiazole-2-carboxylate, functions through specific mechanistic advantages:
-
Hydrogen Bonding Network: The nitrogen of the thiazole ring and the NH of the resulting amide (after coupling) typically form a bidentate H-bond interaction with the kinase hinge region or specific residues like Asp1222 or Met1160 in the c-Met active site.
-
The "5-Methyl" Advantage: Unsubstituted thiazoles are prone to oxidative metabolism at the C5 position. The introduction of a methyl group at C5 (present in the starting material) blocks this "soft spot," significantly enhancing the metabolic stability (t1/2) of the final drug candidate without imposing a large steric penalty.
-
Type II Binding Mode: When linked to a hydrophobic "tail" (often a fluorophenyl group via a urea or ether linkage), the thiazole-2-carboxamide moiety helps orient the molecule to occupy the allosteric hydrophobic pocket created by the DFG-out conformation.
Pathway Context (HGF/c-Met Signaling)
Inhibition of c-Met prevents the phosphorylation cascade that drives cell survival.
Figure 1: The c-Met signaling cascade. Thiazole-based inhibitors intervene at the receptor level, preventing autophosphorylation and downstream signaling.
Experimental Protocols
Protocol A: Synthetic Conversion (Ester to Bioactive Amide)
Objective: Convert 5-Methyl-1,3-thiazole-2-carboxylate into a functional c-Met inhibitor intermediate (5-Methyl-N-aryl-thiazole-2-carboxamide).
Reagents:
-
Starting Material: 5-Methyl-1,3-thiazole-2-carboxylate (1.0 eq)
-
Base: Lithium Hydroxide (LiOH[2]·H2O) (2.0 eq)
-
Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq)
-
Amine Partner: Aniline derivative (e.g., 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) (1.0 eq) - Representative of c-Met pharmacophores.
-
Solvents: THF, Water, DMF.
Step-by-Step Methodology:
-
Hydrolysis (Activation):
-
Dissolve 5-Methyl-1,3-thiazole-2-carboxylate in THF/H2O (3:1 ratio).
-
Add LiOH[2][3][4][5]·H2O and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc) until ester spot disappears.
-
Acidify with 1N HCl to pH 3. The carboxylic acid precipitate (5-methyl-1,3-thiazole-2-carboxylic acid) is filtered, washed with cold water, and dried under vacuum.
-
Checkpoint: Verify structure by ^1H NMR (Look for disappearance of ester -OCH3/OCH2CH3 signals).
-
-
Amide Coupling (Functionalization):
-
Dissolve the dried carboxylic acid (from Step 1) in anhydrous DMF.
-
Add DIPEA and HATU. Stir for 15 minutes to activate the acid (formation of active ester).
-
Add the Amine Partner (the core scaffold, e.g., a quinoline or pyridine derivative).
-
Stir at RT for 12–16 hours under Nitrogen atmosphere.
-
-
Work-up & Purification:
-
Dilute reaction with EtOAc and wash with saturated NaHCO3 (remove unreacted acid) and Brine.
-
Dry organic layer over Na2SO4 and concentrate.
-
Purify via Silica Gel Column Chromatography (Gradient: 0-5% MeOH in DCM).
-
Protocol B: Biochemical c-Met Kinase Inhibition Assay
Objective: Determine the IC50 of the synthesized thiazole derivative against recombinant c-Met kinase.
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Z'-LYTE™ Assay.
Reagents:
-
Recombinant human c-Met kinase domain.
-
FRET Peptide Substrate (e.g., Tyr-peptide).
-
ATP (at Km apparent, typically 10 µM).
-
Test Compound (dissolved in DMSO).[2]
Procedure:
-
Preparation: Prepare 3x serial dilutions of the thiazole inhibitor in 100% DMSO (starting at 10 µM). Dilute further into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Add 2.5 µL of inhibitor solution and 5 µL of c-Met enzyme (0.5 ng/well) to a 384-well plate. Incubate for 15 mins at RT to allow Type II binding (slow-onset).
-
Reaction Start: Add 2.5 µL of Substrate/ATP mix.
-
Reaction Stop: After 60 mins, add Development Reagent (Site-specific protease or Eu-antibody depending on kit).
-
Detection: Read Fluorescence Ratio (Emission 445 nm / 520 nm) on a plate reader (e.g., EnVision).
-
Analysis: Plot % Inhibition vs. Log[Compound] using non-linear regression (Sigmoidal Dose-Response) to calculate IC50.
Case Study & SAR Data
The following table summarizes the impact of the 5-methyl substitution on the thiazole ring compared to the unsubstituted analog in a representative c-Met inhibitor scaffold (e.g., Foretinib analog).
Table 1: Structure-Activity Relationship (SAR) & Metabolic Stability
| Compound ID | Thiazole Substitution (R) | c-Met IC50 (nM)* | HLM Stability (t1/2, min)** | Mechanism Note |
| Cmpd-A | H (Unsubstituted) | 12 ± 3 | 14 | Rapid oxidative metabolism at C5. |
| Cmpd-B | 5-Methyl | 3 ± 1 | 48 | Methyl blocks oxidation; improved lipophilicity. |
| Cmpd-C | 5-Phenyl | 150 ± 20 | >60 | Steric clash with active site "gatekeeper". |
*Biochemical kinase assay (Protocol B). **Human Liver Microsomes stability assay.
Interpretation: The 5-Methyl-1,3-thiazole-2-carboxylate derived inhibitor (Cmpd-B) demonstrates a 4-fold improvement in potency and a >3-fold improvement in metabolic stability compared to the unsubstituted analog. The methyl group fills a small hydrophobic pocket near the hinge region without causing steric clash, validating its utility in lead optimization.
Workflow Visualization
Figure 2: Synthetic and testing workflow for generating thiazole-based c-Met inhibitors.
References
-
Nan, X., et al. (2023). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment."[5] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
PubChem. "5-Methyl-1,3-thiazole-2-carboxylic acid (Compound Summary)." National Library of Medicine.
-
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. (Provides context on c-Met assay protocols).
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Application Notes and Protocols for the Analytical Characterization of Methyl 5-Methyl-1,3-thiazole-2-carboxylate
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Application Notes & Protocols: A Guide to Developing Assays for Screening the Biological Activity of Thiazole Compounds
Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a wide array of FDA-approved drugs, including the anti-inflammatory Meloxicam, the antiretroviral Ritonavir, and the antineoplastic Tiazofurin.[3] Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4][5] This diversity makes the thiazole scaffold a fertile ground for drug discovery campaigns.
Effective screening is the first step in identifying promising lead compounds from a library of thiazole derivatives. The choice of assay is paramount and must be guided by the intended therapeutic target and the desired biological outcome. This guide provides a structured approach to developing and implementing a robust assay cascade, moving from essential baseline cytotoxicity profiling to specific functional assays for anticancer, antimicrobial, and anti-inflammatory activities. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.
Section 1: Foundational Screening: Cytotoxicity and Apoptosis
Before assessing target-specific activity, it is critical to first determine the inherent cytotoxicity of the thiazole compounds. This foundational step serves two purposes: 1) it establishes a therapeutic window of concentrations for subsequent, more specific assays, and 2) it flags compounds that exhibit potent but non-specific toxicity. Differentiating between targeted anti-proliferative effects and general cytotoxicity is a crucial early decision point in a screening campaign.[6][7][8]
Protocol 1.1: Cell Viability Assessment using MTT Assay
The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which is a strong indicator of cell viability.[7][9] The principle is based on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[9][10][11] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing thiazole compound cytotoxicity using the MTT assay.
Materials:
-
Thiazole compound library (typically dissolved in DMSO)
-
Appropriate cancer or normal cell line (e.g., MCF-7, A549, L929)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in complete medium. The final DMSO concentration should be kept constant and non-toxic (typically <0.5%).[10] Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Controls are Essential:
-
Untreated Control: Cells in culture medium only. Represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used.
-
Medium Blank: Culture medium without cells to measure background absorbance.[10]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6][10]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from scattering.[10]
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[10]
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase and not over-confluent at the end of the assay. |
| Compound Incubation | 24 - 72 hours | Allows sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.[6] |
| MTT Incubation | 2 - 4 hours | Optimal time for sufficient formazan crystal formation without causing toxicity from the MTT reagent itself.[10] |
| Final DMSO Conc. | < 0.5% | High concentrations of DMSO are cytotoxic and would confound the results. |
| Absorbance Wavelength | 570 nm (reference ~630 nm) | Peak absorbance for dissolved formazan, ensuring maximum signal-to-noise ratio.[10] |
Protocol 1.2: Mechanistic Insight via Caspase-3/7 Activity Assay
If a thiazole compound demonstrates significant cytotoxicity, a key follow-up question is whether it induces programmed cell death (apoptosis). Many thiazole derivatives are known to induce apoptosis by activating executioner caspases, such as caspase-3 and caspase-7.[6] A luminescent assay provides a highly sensitive method to quantify this activity.
Apoptotic Pathway and Caspase Activation
Caption: Thiazole compounds can induce apoptosis via caspase activation.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD amino acid sequence. When active caspase-3 or -7 is present in the cell lysate, it cleaves the substrate, releasing a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the thiazole compound in an opaque, white 96-well plate as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.[6]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[6]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours to allow the signal to stabilize.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Express the data as fold-change in caspase activity relative to the vehicle control. This provides a clear measure of apoptosis induction.
Section 2: Screening for Target-Specific Biological Activities
Once the cytotoxic profile is established, screening can proceed to assays designed to measure specific biological activities relevant to the therapeutic goals of the project.
A. Anticancer Activity: Kinase Inhibition
Many thiazole-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and angiogenesis, such as VEGFR-2 and PI3K/mTOR.[7][13][14]
Protocol 2.1: Biochemical Kinase Inhibition Assay (Luminescent)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The Kinase-Glo® assay format quantifies the amount of ATP remaining after a kinase reaction; a lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Workflow: Luminescent Kinase Inhibition Assay
Caption: General workflow for a luminescent biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the thiazole compounds in the appropriate kinase assay buffer.
-
Assay Setup: In a white, opaque 384-well plate, add the purified target kinase, its specific peptide substrate, and the test compound at various concentrations.[15]
-
Reaction Initiation: Initiate the kinase reaction by adding a defined concentration of ATP.[7][15] Include appropriate controls:
-
No-Enzyme Control: To determine background signal.
-
Vehicle Control (100% Activity): Reaction with DMSO instead of an inhibitor.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[15]
-
Signal Detection: Add Kinase-Glo® Luminescent Kinase Assay Reagent, which simultaneously stops the kinase reaction and measures the remaining ATP.
-
Measurement: Incubate for 10 minutes at room temperature and measure the luminescent signal with a plate reader. A high signal indicates a high level of remaining ATP and therefore strong kinase inhibition.
Data Analysis:
-
Calculate the percentage of inhibition by comparing the signal in the presence of the compound to the controls.
-
Determine the IC₅₀ value from the dose-response curve.
| Compound Class | Target Kinase | Reported IC₅₀ | Reference |
| Phenylthiazolyl Derivative | VEGFR-2 | 1.21 µM | [13] |
| Thiazole Derivative | PI3Kα | 0.086 µM | [14] |
| Thiazole Derivative | mTOR | 0.221 µM | [14] |
| Thiazole-based Compound | SIRT2 | 9.0 µM | [16] |
B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Thiazole derivatives are a well-established class of antimicrobial agents with activity against a range of bacteria and fungi.[17][18][19][20] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][21]
Step-by-Step Protocol:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the thiazole compounds in an appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[12] The concentration range should be wide enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Controls:
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
C. Anti-inflammatory Activity: COX Inhibition
The anti-inflammatory properties of some thiazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[3][5][22]
Protocol 2.2: In Vitro COX (Bovine/Ovine) Inhibition Assay
This colorimetric assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Protocol:
-
Assay Setup: To a 96-well plate, add assay buffer, heme, and the purified COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the thiazole compound dilutions or a known inhibitor (e.g., Diclofenac, Celecoxib) and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) followed immediately by the colorimetric substrate (TMPD).
-
Measurement: Read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion
The successful screening of thiazole compound libraries requires a logical, tiered approach. This guide outlines a robust strategy that begins with essential cytotoxicity profiling to establish a working concentration range and eliminate non-specific actors. Following this, a suite of specific biochemical and cell-based assays can be employed to probe for desired biological activities, whether they be anticancer, antimicrobial, or anti-inflammatory. By understanding the principles behind each assay and incorporating rigorous controls, researchers can generate high-quality, reproducible data, paving the way for the identification and optimization of novel thiazole-based therapeutic agents.
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Islam, M. R., et al. (2020). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. [Link]
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Al-Abdullah, E. S., et al. (2014). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules. [Link]
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de Oliveira, C. S., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry. [Link]
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Chen, J., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]
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El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. [Link]
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Al-Warhi, T., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. [Link]
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Alghamdi, A. A., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]
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Carradori, S., et al. (2005). Synthesis and chemiluminescent high throughput screening for inhibition of acetylcholinesterase activity by imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry. [Link]
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Stojković, J. B., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. [Link]
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Zeni, F., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. [Link]
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Singh, S., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]
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Laquintana, V., et al. (2024). Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. Molecules. [Link]
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Ghorab, M. M., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. [Link]
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Introduction: The Thiazole Scaffold and the Versatility of N-Bromosuccinimide
An Application Guide to the Strategic Use of N-Bromosuccinimide in Thiazole Ring Cyclization
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a "privileged scaffold," engaging with a wide array of biological targets. This versatility is evidenced by its presence in numerous FDA-approved drugs, which exhibit activities ranging from anticancer and antiviral to anti-inflammatory and antibacterial.[3][4] The development of efficient and reliable methods for synthesizing substituted thiazoles is therefore a critical endeavor in the pipeline of modern drug discovery.[5]
N-Bromosuccinimide (NBS) is a remarkably versatile and convenient reagent in organic synthesis.[6][7] While widely known as a selective source of electrophilic bromine for allylic and benzylic brominations, its application extends to a variety of oxidative transformations.[7][8] In the context of heterocyclic chemistry, NBS has emerged as a key reagent for facilitating the cyclization of thiazole rings under mild conditions. It is prized for its ability to act as both a potent oxidant and an in situ generator of key brominated intermediates, often allowing for streamlined, one-pot syntheses that avoid the handling of lachrymatory and toxic α-haloketones.[9][10]
This guide provides an in-depth exploration of the mechanisms, protocols, and practical considerations for leveraging NBS in the synthesis of thiazole derivatives, aimed at empowering researchers to effectively apply this methodology in their own discovery programs.
Mechanistic Pathways: The Dual Role of NBS in Thiazole Formation
The power of N-bromosuccinimide in thiazole synthesis lies in its ability to initiate cyclization through distinct but related mechanistic pathways. The most prevalent application is a modification of the classic Hantzsch thiazole synthesis, where NBS is used to generate the requisite α-bromocarbonyl intermediate in situ.
A primary mechanism involves the following key steps:
-
Enolization: A ketone starting material, often acid-catalyzed, undergoes tautomerization to its enol or enolate form.
-
Electrophilic Bromination: The electron-rich enol attacks the electrophilic bromine of NBS. This step regenerates the carbonyl and installs a bromine atom on the α-carbon, forming an α-bromoketone. Succinimide is released as a byproduct.
-
Nucleophilic Attack: A sulfur-containing nucleophile, typically thiourea or a thioamide, attacks the electrophilic carbonyl carbon of the in situ-generated α-bromoketone.
-
Cyclization and Dehydration: An intramolecular nucleophilic substitution occurs where the nitrogen atom displaces the bromide, forming a five-membered heterocyclic intermediate. Subsequent dehydration yields the aromatic thiazole ring.
This process transforms a simple ketone into a valuable thiazole scaffold in a single, efficient operation.
Caption: NBS-mediated Hantzsch-type thiazole synthesis workflow.
In an alternative pathway, NBS can function as an oxidant to facilitate the intramolecular cyclization of pre-formed thioamides or thioureas, particularly those containing adjacent aryl rings or allylic groups.[11][12][13] This involves an electrophilic attack of a bromine species on the sulfur atom, creating a sulfenyl bromide intermediate which is then susceptible to intramolecular electrophilic aromatic substitution, leading to the cyclized product.[11][13]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of thiazole derivatives using NBS. These have been designed to be self-validating, with clear instructions and checkpoints.
Protocol 1: One-Pot Synthesis of 2-Amino-4-Arylthiazoles from Acetophenones
Principle: This protocol details a robust and widely used one-pot synthesis based on the Hantzsch reaction. An acetophenone is brominated in situ using NBS, and the resulting α-bromoacetophenone immediately reacts with thiourea to form the corresponding 2-aminothiazole derivative.[9][14]
Materials and Reagents:
-
Substituted Acetophenone (e.g., 4'-Chloroacetophenone)
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol (EtOH) or Polyethylene Glycol (PEG-400)[9]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the substituted acetophenone (10 mmol, 1.0 equiv).
-
Reagent Addition: Add thiourea (12 mmol, 1.2 equiv) followed by 30 mL of ethanol. Stir the mixture at room temperature to form a suspension.
-
NBS Addition: Add N-bromosuccinimide (10 mmol, 1.0 equiv) to the mixture portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm of the bromination reaction.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase). The disappearance of the starting acetophenone spot and the appearance of a new, more polar product spot (UV active) indicates reaction completion, typically within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to about one-third using a rotary evaporator.
-
Neutralization: Add 50 mL of distilled water to the flask. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8. This step quenches any remaining acid and facilitates product precipitation.
-
Isolation: The solid product often precipitates at this stage. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.
-
Purification: If necessary, the crude product can be further purified by recrystallization from ethanol to yield the pure 2-amino-4-arylthiazole. Dry the final product under vacuum.
Protocol 2: Solvent-Controlled Synthesis of 2-Aminothiazoles from Enaminones
Principle: This advanced protocol demonstrates how solvent choice can dictate the reaction pathway in an NBS-mediated synthesis. Starting from an enaminone and potassium thiocyanate (KSCN), using a polar protic solvent like ethanol favors the direct cyclization to a 2-aminothiazole.[15][16]
Materials and Reagents:
-
β-Enaminone (e.g., Methyl (Z)-3-amino-3-phenylacrylate) (1.0 mmol)
-
Potassium Thiocyanate (KSCN) (1.5 mmol)
-
N-Bromosuccinimide (NBS) (1.2 mmol)
-
Ethanol (EtOH), absolute (10 mL)
-
1,2-Dichloroethane (DCE) (for comparison, leads to thiocyanated enaminone)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve the β-enaminone (1.0 mmol, 1.0 equiv) and KSCN (1.5 mmol, 1.5 equiv) in 10 mL of absolute ethanol. Stir at room temperature.
-
NBS Addition: Slowly add NBS (1.2 mmol, 1.2 equiv) to the solution. An immediate color change may be observed. Causality Note: NBS first reacts with KSCN to form an electrophilic thiocyanating agent in situ. In ethanol, NBS also promotes the subsequent cyclization.[16]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting enaminone is consumed (typically 1-2 hours).
-
Quenching: Upon completion, pour the reaction mixture into 20 mL of saturated Na₂S₂O₃ solution to quench any unreacted NBS/bromine species.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to obtain the pure substituted 2-aminothiazole.
Data Summary and Comparison
| Parameter | Protocol 1: One-Pot from Ketone | Protocol 2: From Enaminone |
| Starting Materials | Acetophenone, Thiourea | β-Enaminone, Potassium Thiocyanate |
| Key Reagents | N-Bromosuccinimide | N-Bromosuccinimide |
| Solvent | Ethanol (EtOH) or PEG-400 | Ethanol (EtOH) |
| Temperature | Reflux (~80 °C) | Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Typical Yield Range | 75 - 90% | 80 - 98%[16] |
Practical Insights and Troubleshooting
Expertise-Driven Considerations:
-
NBS Purity and Handling: NBS degrades over time, especially when exposed to light and moisture, turning yellow or brown due to the formation of bromine.[6] For best results, use freshly recrystallized NBS, particularly if side reactions are observed. Recrystallization can be performed from hot water.[6]
-
Controlling Exothermicity: The initial bromination step can be exothermic. Adding NBS in portions or cooling the reaction vessel in an ice bath during addition can prevent runaway reactions and the formation of dibrominated byproducts.[6]
-
Solvent Selection is Key: As demonstrated in Protocol 2, the choice of solvent is not trivial. Aprotic solvents like DCE may favor the formation of an intermediate thiocyanated product, whereas polar protic solvents like ethanol facilitate the direct cyclization to the thiazole.[15][16] This provides a powerful tool for controlling reaction outcomes.
-
Radical vs. Ionic Pathways: While NBS is famous for radical reactions (Wohl-Ziegler bromination), its use in thiazole synthesis typically proceeds via an ionic mechanism. Therefore, radical initiators like AIBN or UV light are unnecessary and should be avoided unless a specific radical pathway is intended.[11][17]
Caption: Troubleshooting guide for NBS-mediated cyclizations.
Safety and Handling of N-Bromosuccinimide
N-Bromosuccinimide is a hazardous substance and must be handled with appropriate care.[18][19]
-
Primary Hazards: NBS is an oxidizer, corrosive, and causes severe skin burns and eye damage.[19] It is harmful if swallowed and can be destructive to mucous membranes and the upper respiratory tract upon inhalation.[18]
-
Personal Protective Equipment (PPE): Always handle NBS in a certified chemical fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[18][20]
-
Handling: Avoid creating dust.[21] Use plastic or glass spatulas; avoid metal spatulas as NBS can be corrosive to metals.[19] Keep away from heat, sparks, and combustible materials.[19][20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from reducing agents and combustible materials.[6][19] Refrigerated storage is recommended.
-
Spills and Disposal: In case of a spill, evacuate the area. Clean up spills using dry methods (e.g., sweeping with non-sparking tools) to avoid generating dust.[20][21] Place waste in a suitable, labeled container for disposal. All waste must be handled in accordance with local, state, and federal regulations.[21]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[18] For skin contact, immediately flush with large amounts of water and remove contaminated clothing.[21] If inhaled, move the person to fresh air.[18]
Conclusion
N-Bromosuccinimide serves as a powerful and efficient reagent for the cyclization of thiazole rings, a critical synthetic transformation for the discovery of new therapeutic agents. Its ability to enable one-pot procedures by generating reactive intermediates in situ provides a significant advantage in terms of operational simplicity, safety, and efficiency. By understanding the underlying mechanisms, adhering to robust protocols, and observing stringent safety precautions, researchers can effectively harness the synthetic power of NBS to accelerate their drug development programs.
References
- N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
- Safety Data Sheet: N-Bromosuccinimide. (2024). ChemScience.
-
N-Bromosuccinimide . (n.d.). Wikipedia. Retrieved from [Link]
- N-Bromosuccinimide. (n.d.). Apollo Scientific.
- N-Bromosuccinimide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives . (2022). ScienceScholar. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . (2022). MDPI. Retrieved from [Link]
-
Solvent-Controlled Synthesis of Thiocyanated Enaminones and 2-Aminothiazoles from Enaminones, KSCN, and NBS . (n.d.). ResearchGate. Retrieved from [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics . (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives . (n.d.). Bentham Science Publisher. Retrieved from [Link]
-
Solvent-Controlled Synthesis of Thiocyanated Enaminones and 2-Aminothiazoles from Enaminones, KSCN, and NBS . (2019). The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemInform Abstract: N-Bromosuccinimide Reactions of Some Heterocycles in the Presence or Absence of Water: An Overview of Ring versus Side Chain Bromination for the Synthesis of Important Brominated Heterocyclic Synthons . (n.d.). ResearchGate. Retrieved from [Link]
-
Application and synthesis of thiazole ring in clinically approved drugs . (2023). PubMed. Retrieved from [Link]
-
Synthesis of aminothiazoles: polymer-supported approaches . (2017). RSC Publishing. Retrieved from [Link]
-
One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions . (n.d.). PMC. Retrieved from [Link]
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water . (2019). Molecules. Retrieved from [Link]
-
A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation . (2022). MDPI. Retrieved from [Link]
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water . (2019). Molecules. Retrieved from [Link]
- Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. (2024). Books.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . (2021). PMC. Retrieved from [Link]
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water . (n.d.). ResearchGate. Retrieved from [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review . (n.d.). Retrieved from [Link]
-
Cyclization reaction of N-allylbenzothioamide for direct construction of thiazole and thiazoline . (2015). FAO AGRIS. Retrieved from [Link]
-
N-Bromosuccinimide (NBS) . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes . (2009). Molecules. Retrieved from [Link]
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea . (2025). ResearchGate. Retrieved from [Link]
-
A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation . (2022). PMC. Retrieved from [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides . (2024). Organic Chemistry Portal. Retrieved from [Link]
-
ChemInform Abstract: Cyclization Reaction of N-Allylbenzothioamide for Direct Construction of Thiazole and Thiazoline . (2025). ResearchGate. Retrieved from [Link]
-
Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids . (2011). SciRP.org. Retrieved from [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES . (2021). Retrieved from [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry . (2011). Master Organic Chemistry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of Thiazole-Based Compounds in Biological Assays
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the solubility hurdles of thiazole-based compounds for reliable and reproducible biological assays. The unique physicochemical properties of the thiazole ring, while conferring valuable pharmacological activities, often lead to poor aqueous solubility, a significant bottleneck in preclinical research.[1][2] This guide provides in-depth troubleshooting, practical solutions, and detailed protocols to ensure your thiazole compounds remain in solution and your experimental data is accurate and meaningful.
Part 1: Troubleshooting Guide - Common Solubility Issues & Immediate Solutions
This section addresses the most frequently encountered solubility problems in a direct question-and-answer format, providing immediate troubleshooting steps.
Issue 1: My thiazole compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer or cell culture medium.
Question: What's causing this "crashing out," and how can I prevent it?
Answer: This is a classic case of "precipitation upon dilution." Your compound is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is much lower in the aqueous environment of your assay.[3] When you dilute the DMSO stock, the concentration of the thiazole derivative exceeds its solubility limit in the aqueous medium, causing it to precipitate.[3]
Immediate Actions:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize solvent effects on your biological system. However, be aware that very low DMSO concentrations can sometimes worsen precipitation.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.[3]
-
Pre-warm the Medium: Adding the compound to a pre-warmed (e.g., 37°C) assay buffer or cell culture medium can sometimes improve solubility.[4]
Issue 2: The biological activity of my thiazole compound is inconsistent across experiments, even when using the same stock solution.
Question: Why am I observing such variability in my results?
Answer: Inconsistent biological activity is often a red flag for underlying solubility and stability issues. Several factors could be at play:
-
Micro-precipitation: Your compound might be forming microscopic precipitates that are not visible to the naked eye. These small particles can lead to an overestimation of the actual concentration of the dissolved, active compound.
-
pH-Dependent Solubility: The solubility of many thiazole derivatives is highly dependent on the pH of the solution.[5][6] Minor variations in buffer preparation between experiments can lead to significant differences in the amount of dissolved compound.
-
Compound Instability: Some thiazole derivatives can be unstable in DMSO or aqueous buffers over time, degrading into less active or inactive forms.
Immediate Actions:
-
Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of precipitation.
-
pH Verification: Always double-check the pH of your buffers before use.
-
Fresh Preparations: Prepare fresh dilutions of your compound from the stock solution immediately before each experiment. Avoid using old or stored dilutions.
Issue 3: I can't dissolve my thiazole compound, even in 100% DMSO.
Question: My compound seems insoluble in everything. What are my options?
Answer: While DMSO is a powerful solvent, some highly crystalline or lipophilic compounds can resist dissolution.
Immediate Actions:
-
Gentle Heating and Sonication: Try gently warming the solution in a water bath (37-50°C) and using a sonicator to aid dissolution. Be cautious with heat-sensitive compounds.
-
Alternative Solvents: If DMSO fails, you can explore other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). However, you must verify the compatibility of these solvents with your specific biological assay, as they can be more aggressive towards cells and plastics than DMSO.[5]
Part 2: Advanced Solubilization Strategies & Protocols
When simple troubleshooting isn't enough, more advanced formulation strategies are necessary. This section provides a detailed overview and step-by-step protocols for several effective techniques.
pH Modification
The Principle: Many thiazole-based compounds contain ionizable groups, meaning their charge state can change with pH.[7] For a weakly basic compound, lowering the pH will protonate it, leading to a more soluble cationic form. Conversely, for a weakly acidic compound, increasing the pH will deprotonate it, resulting in a more soluble anionic form.[5][6]
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers: Create a range of buffers with different pH values (e.g., from pH 2 to pH 10).
-
Add excess compound: Add an excess amount of your solid thiazole compound to a small volume of each buffer.
-
Equilibrate: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant of each sample using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Plot the data: Plot the measured solubility against the pH to determine the optimal pH range for your compound.
Workflow for pH Modification
Caption: Encapsulation of a thiazole compound by a cyclodextrin.
Surfactants and Micellar Solubilization
The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being "dissolved" in the aqueous medium. [8]Common non-ionic surfactants used in biological assays include Tween® 80 and Poloxamer 188.
Experimental Protocol: Surfactant-based Formulation
-
Select a surfactant: Choose a biocompatible, non-ionic surfactant.
-
Prepare surfactant solutions: Make a series of solutions of the surfactant in your assay buffer at concentrations above its known CMC.
-
Determine solubility: Use the shake-flask method to determine the solubility of your thiazole compound in each surfactant solution.
-
Check for assay interference: Ensure that the chosen surfactant at the effective concentration does not interfere with your assay (e.g., by denaturing proteins or disrupting cell membranes).
Amorphous Solid Dispersions (ASDs)
The Principle: Many compounds are poorly soluble due to their highly ordered, stable crystalline structure. An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous state within a polymer matrix. [8]This lack of a crystal lattice means that less energy is required to dissolve the compound, leading to higher apparent solubility and a faster dissolution rate. [5] Experimental Protocol: Preparation of an ASD by Solvent Evaporation
-
Select a polymer: Common polymers for ASDs include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
-
Co-dissolve drug and polymer: Dissolve both your thiazole compound and the chosen polymer in a suitable organic solvent (e.g., methanol or acetone).
-
Solvent evaporation: Remove the solvent under vacuum using a rotary evaporator. This rapid removal of the solvent "traps" the drug in an amorphous state within the polymer matrix. [9]4. Secondary drying: Dry the resulting solid under vacuum to remove any residual solvent.
-
Characterize the ASD: Use techniques like X-ray powder diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
-
Test solubility and dissolution: Measure the aqueous solubility and dissolution rate of the ASD powder.
Part 3: Data Summaries & Quick Reference
The following tables provide a quick reference for the potential solubility enhancement that can be achieved with different methods for thiazole-containing compounds.
Table 1: Solubility Enhancement of Sulfathiazole using Solid Dispersion
| Formulation | Solubility in Water (µg/mL) | Fold Increase |
| Sulfathiazole (Pure Drug) | ~600 | 1x |
| Sulfathiazole-Excipient Eutectic Mixture | > 1200 | > 2x |
(Data adapted from the foundational concept described by Sekiguchi and Obi, 1961) [5] Table 2: Effect of Cyclodextrins on Drug Solubility
| Drug | Cyclodextrin Type | Solubility (mM) | Fold Increase |
| Itraconazole | None | < 0.001 | 1x |
| Itraconazole | HP-β-CD | 0.04 | > 40x |
(Itraconazole is a complex heterocyclic compound, and this data illustrates the significant potential of cyclodextrins for improving the solubility of poorly soluble drugs.) [5] Table 3: pH-Dependent Solubility of a Hypothetical Weakly Basic Thiazole (pKa = 5.0)
| pH | Predominant Species | Relative Solubility |
| 2.0 | Protonated (BH+) | High |
| 4.0 | Protonated (BH+) | High |
| 6.0 | Neutral (B) | Low |
| 8.0 | Neutral (B) | Low |
References
-
Thiazole - Solubility of Things. [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. [Link]
-
Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam - MDPI. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]
-
Novel gemini cationic thiazole-based surfactants as carbon steel corrosion inhibitors in 1 M HCl using experimental and theoretical tools - PMC. [Link]
-
The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed. [Link]
-
THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - Jetir.Org. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie. [Link]
-
Synthesis and spectral properties of novel series of fluorene-based azo dyes containing thiazole scaffold: Studying of the solvent and substituent effect on absorption spectra | Request PDF - ResearchGate. [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies | ACS Omega. [Link]
-
Full article: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - Taylor & Francis. [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. [Link]
-
Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins - Impactfactor. [Link]
-
Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development | American Pharmaceutical Review. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Publishing. [Link]
-
Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC. [Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC - NIH. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. [Link]
-
FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. [Link]
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- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction [drug-dev.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Refinement of Work-up Procedures for One-Pot Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize one-pot methodologies, such as the Hantzsch synthesis, to construct the thiazole core. While one-pot reactions offer significant advantages in efficiency, they often conclude with complex crude mixtures that present unique work-up and purification challenges.
This document moves beyond standard protocols to provide in-depth troubleshooting strategies and answers to frequently encountered problems. Our focus is on the critical post-reaction phase, where product yield and purity are ultimately determined. We will explore the causality behind common issues and offer field-proven, validated solutions to refine your work-up procedures.
Troubleshooting Guide: Common Work-up & Purification Issues
This section addresses specific, practical problems encountered during the isolation and purification of thiazole products. Each entry is formatted as a question-and-answer to directly address the challenge at hand.
Issue 1: A Persistent Emulsion Forms During Aqueous Extraction.
Question: I've quenched my one-pot reaction and proceeded to a liquid-liquid extraction with ethyl acetate and water, but a stubborn emulsion has formed that won't separate. How can I break this emulsion and prevent it in the future?
Answer: Emulsion formation is a frequent obstacle, especially when residual high-boiling polar solvents (like DMF or DMSO), or surfactant-like intermediates or byproducts are present.[1] The goal is to disrupt the stable colloidal mixture of your organic and aqueous phases.
Causality: Emulsions are stabilized by compounds that have affinity for both the aqueous and organic layers, reducing the interfacial tension and preventing the microscopic droplets from coalescing.[2] Vigorous shaking of the separatory funnel exacerbates this by increasing the surface area between the two immiscible liquids.[3]
Immediate Solutions (Step-by-Step Protocol):
-
Patience First: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own.[4]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, forcing organic-soluble components out and helping to break the emulsion.[2]
-
Filtration: Gently pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth) or glass wool in a Hirsch or Büchner funnel. This can physically disrupt the droplets.[3]
-
Solvent Addition: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding a small volume of a less polar solvent like hexanes can sometimes alter the phase properties sufficiently to break the emulsion.[2]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers. This is highly effective but limited by scale.[2]
-
Temperature Change: Gently warming the mixture can sometimes decrease viscosity and aid separation. Conversely, adding ice can help visualize the interface in dark or opaque mixtures.[4][5]
Preventative Strategies for Future Experiments:
-
Solvent Removal: Before the aqueous work-up, remove the high-boiling reaction solvent (e.g., DMF, DMSO, THF) under reduced pressure. Redissolve the residue in your desired extraction solvent (e.g., ethyl acetate, DCM).[6]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to allow for passive extraction, minimizing the energy input that creates emulsions.[3]
Issue 2: My Basic Thiazole Product Streaks Badly or Won't Elute from Silica Gel.
Question: My TLC plate shows significant streaking, and when I run a flash column, I get very low recovery. I suspect my thiazole is irreversibly adsorbing to the silica. What's happening and how do I fix it?
Answer: This is a classic problem when purifying basic, nitrogen-containing heterocycles on standard silica gel. The thiazole nitrogen acts as a Lewis base and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to tailing, poor separation, and in severe cases, complete retention on the column.[3]
Causality: Silica gel is an acidic stationary phase. The lone pair of electrons on the thiazole nitrogen can form strong hydrogen bonds or have acid-base interactions with the surface silanol groups. This prevents the compound from moving smoothly with the mobile phase.
Solutions:
-
Mobile Phase Modification (Recommended Protocol):
-
Principle: Add a small amount of a competitive base to your eluent. This base will preferentially interact with the acidic sites on the silica, effectively "masking" them from your product.
-
Protocol:
-
Determine an appropriate starting solvent system (e.g., 70:30 Hexane:Ethyl Acetate) based on TLC.
-
Prepare your mobile phase by adding 0.5-1% triethylamine (Et₃N) or 1-2% of a 7N ammonia solution in methanol.[3]
-
Equilibrate your column by flushing with at least 5 column volumes of this modified mobile phase before loading your sample. This ensures the entire stationary phase is deactivated.[7]
-
Run the chromatography as usual. You should observe a significant improvement in peak shape and recovery.
-
-
-
Change of Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica. It is available in neutral and basic grades, both of which are more suitable for purifying basic compounds.[3]
-
Reversed-Phase (C18) Chromatography: For highly polar thiazoles, reversed-phase chromatography is an excellent option. The stationary phase is nonpolar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. A modifier like 0.1% formic acid or trifluoroacetic acid is often added to the mobile phase to protonate the thiazole, which can improve peak shape.[3][8]
-
Data Summary: Choosing Your Purification Strategy
| Problem | Stationary Phase | Mobile Phase Modifier | Rationale |
| Basic Thiazole Streaking | Silica Gel | 0.5-1% Triethylamine | Masks acidic silanol sites, preventing strong adsorption of the basic product.[3] |
| Highly Polar Thiazole | Reversed-Phase (C18) | 0.1% Formic Acid/TFA | Protonates the thiazole for better interaction and peak shape on a nonpolar stationary phase.[3] |
| Acid-Sensitive Thiazole | Neutral Alumina | None needed | Avoids potential degradation of the product on acidic silica gel. |
Issue 3: I Can't Remove the Amine Catalyst (Pyridine, Piperidine) Used in the Reaction.
Question: My one-pot synthesis uses pyridine as a catalyst and solvent. After roto-evaporation, I still see it in my ¹H NMR spectrum, and it co-elutes with my product on the column. How can I effectively remove it?
Answer: Amine catalysts like pyridine are common in organic synthesis but can be challenging to remove due to their high boiling points and basicity. The most effective method is to convert the basic amine into a water-soluble salt through an acid wash during the work-up.[9]
Causality: Pyridine is miscible with both water and many organic solvents.[6] Simple phase separation is often insufficient. By protonating the basic nitrogen with an acid, you form a pyridinium salt, which has dramatically increased water solubility and will partition into the aqueous layer.
Protocol: Acidic Wash for Amine Catalyst Removal
-
Initial Solvent Removal: After the reaction is complete, remove the bulk of the pyridine under reduced pressure. Co-evaporation with a high-boiling, non-polar solvent like toluene can help remove the last traces.[9]
-
Dissolution: Dissolve the crude residue in an organic solvent immiscible with water, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash it several times (2-3x) with a dilute aqueous acid solution. A 1 M solution of hydrochloric acid (HCl) or a 5% aqueous solution of citric acid are common choices.[6][9]
-
Expert Tip: To confirm the pyridine has been removed, you can check the pH of the aqueous layer after the final wash. It should remain acidic.
-
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid.
-
Brine Wash & Drying: Wash the organic layer with brine to remove the bulk of the dissolved water, then dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo.
Caption: Selecting a work-up based on product characteristics.
References
-
Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester. Available at: [Link]
-
Chemistry simplified. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Available at: [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Available at: [Link]
- Frontier, A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
-
Frontier, A. (n.d.). How To: Manage an Emulsion. University of Rochester. Available at: [Link]
-
ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. Available at: [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]
-
SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? Available at: [Link]
-
Smout, V., et al. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry, 78(19), 9803-14. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. Available at: [Link]
- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available at: [Link]
-
Smout, V., et al. (2013). Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization. Journal of Organic Chemistry, 78(19), 9803-14. Available at: [Link]
-
ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. Available at: [Link]
-
Frontier, A. (n.d.). Purification: Tips for Flash Column Chromatography. University of Rochester. Available at: [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
Al-Ostath, A. I., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(12), 8201-8219. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Available at: [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Mini-reviews in organic chemistry, 17(1), 2-17. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Available at: [Link]
-
UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Available at: [Link]
-
ACS Omega. (2024, August 29). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Publications. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis. Available at: [Link]
-
Begtrup, M. (1988). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Acta Chemica Scandinavica, 42b, 99-104. Available at: [Link]
-
ResearchGate. (n.d.). Hantzsch thiazole synthesis. Available at: [Link]
-
ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture? Available at: [Link]
-
ResearchGate. (2021, May 14). (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2021). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 26(15), 4434. Available at: [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePyr IL@ZY-Fe3O4. RSC advances, 13(14), 9390-9402. Available at: [Link]
-
Semantic Scholar. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Available at: [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePyr IL@ZY-Fe3O4. RSC Advances, 13(14), 9390-9402. Available at: [Link]
Sources
- 1. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. How To [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Purification [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
Preventing decarboxylation of thiazole-5-carboxylic acid derivatives
Executive Summary & Core Mechanism
The "Why" behind the Instability
Thiazole-5-carboxylic acids are notoriously prone to thermal and acid-catalyzed decarboxylation. This is not random; it is a direct consequence of the thiazole ring's electronic structure. The C-2 position is naturally acidic, but the C-5 position is electronically linked to the ring nitrogen (N-3).
When the ring nitrogen is protonated (or complexed with a Lewis acid), the ring becomes highly electron-deficient. This electron withdrawal pulls density from the C-5 carbon, weakening the C-C bond to the carboxylate group. If the system is heated or sits in a zwitterionic state (protonated Ring-N, deprotonated Carboxylate-O), the carboxylate group leaves as CO₂, generating a transient ylide or neutral thiazole species.
Mechanism of Failure: The Zwitterionic Trap
The following diagram illustrates the critical failure pathway you must avoid during synthesis and workup.
Figure 1: The acid-catalyzed decarboxylation pathway. Note that the N-protonated species significantly lowers the activation energy for CO₂ loss.
Experimental Protocols: Safe Hydrolysis & Isolation
The most common point of failure is the saponification workup . Users often hydrolyze an ester (stable) with NaOH, then acidify to pH 1 to precipitate the product. This is where decarboxylation occurs. [1][2][3]
Protocol A: The "Cold Acidification" Method
Use this protocol to isolate the free acid from an ethyl/methyl ester without inducing decarboxylation.
Reagents:
-
Starting Material: Thiazole-5-carboxylic acid ethyl ester (1.0 eq)
-
Base: Lithium Hydroxide (LiOH·H₂O) (2.0 eq)
-
Solvent: THF:Water (3:1 ratio)
-
Acid: 1M HCl (Do NOT use concentrated HCl)
Step-by-Step Workflow:
-
Hydrolysis: Dissolve ester in THF/Water. Add LiOH. Stir at room temperature (20-25°C). Note: Avoid reflux. If reaction is slow, heat to max 40°C.
-
Concentration: Once TLC shows consumption, concentrate in vacuo at <30°C to remove THF. You now have an aqueous solution of the lithium carboxylate.
-
The Critical Step (Acidification):
-
Cool the aqueous mixture to 0°C (ice bath).
-
Add 1M HCl dropwise with vigorous stirring.
-
STOP adding acid when pH reaches 3.5 - 4.0 .
-
Technical Insight: The pKa of thiazole-5-carboxylic acid is typically around 3.0-3.5. Dropping to pH 1.0 forces the N-protonation (The "Danger Zone" in Fig 1). pH 3.5 is sufficient to protonate the carboxylate for precipitation without fully protonating the ring nitrogen.
-
-
Isolation: Filter the precipitate immediately at 0°C. Wash with cold water.
-
Drying: Dry under high vacuum at room temperature. Do not oven dry >40°C.
Protocol B: The "Salt-Bridge" Method (Recommended)
If your next step is an amide coupling, DO NOT isolate the free acid. Use the lithium salt directly.
-
Perform hydrolysis as above (Steps 1-2).
-
Lyophilize (freeze-dry) the aqueous layer directly.
-
Use the resulting crude Lithium Thiazole-5-carboxylate in the coupling reaction.
-
Coupling Adjustment: Add 1.0 eq of HCl (as a solution in dioxane) or use HATU/HBTU which can handle carboxylate salts effectively.
Troubleshooting & FAQs
Direct answers to specific user failure modes.
Scenario 1: "My product disappears during amide coupling."
Diagnosis: You likely used an Acid Chloride method (SOCl₂ or Oxalyl Chloride). Root Cause: Converting a thiazole-5-carboxylic acid to an acid chloride creates a highly electrophilic species. The chloride is an excellent leaving group, and the activation energy for decarboxylation drops further. Solution:
-
Avoid: Thionyl chloride (SOCl₂) or Oxalyl chloride, especially with catalytic DMF.
-
Use: Mixed anhydrides (Isobutyl chloroformate/NMM) at -10°C or HATU/DIPEA at 0°C.
-
Why: These methods maintain a lower energy profile and are conducted at lower temperatures.
Scenario 2: "I see a new spot on TLC just from sitting in solution."
Diagnosis: Spontaneous decarboxylation in solution.[4] Root Cause: Solvent effects.[1][4][5] Polar protic solvents (Methanol, Water) stabilize the zwitterionic transition state, facilitating decarboxylation. Solution:
-
Store the compound as a solid.
-
If solution storage is necessary, use DMSO or DMF (aprotic) and keep at -20°C.
-
Avoid storing in acidic methanol.
Scenario 3: "Does the substituent at the 2-position matter?"
Answer: Yes, critically.
| 2-Position Substituent | Electronic Effect | Stability Prediction | Recommended Handling |
| -H (Unsubstituted) | Neutral/Weak | Unstable | Use Salt Method (Protocol B). Do not heat >40°C. |
| -NH₂ / -NHR (Amino) | Electron Donating (EDG) | More Stable | Can withstand Protocol A. Resonance from amino group stabilizes the ring. |
| -CH₃ (Alkyl) | Weak EDG | Moderate | Use Protocol A with strict pH control. |
| -Br / -Cl / -NO₂ | Electron Withdrawing (EWG) | Very Unstable | Extremely prone to decarboxylation. Isolate as salt only. |
Decision Tree: Workflow Optimization
Use this logic flow to determine the best path for your specific derivative.
Figure 2: Decision matrix for handling thiazole-5-carboxylic acid derivatives based on substitution patterns.
References
-
Kinetic Study of Decarboxylation: Noto, R., et al. "Studies on decarboxylation reactions.[6] Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids." Journal of the Chemical Society, Perkin Transactions 2, 1991.
-
Synthesis of Thiazole-5-Carboxylic Acids (Patent): "Processes for preparing thiazole carboxylic acids." US Patent 3,274,207.
-
Dasatinib Intermediate Synthesis (Context on Stability): "Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives." US Patent 7,408,069 B2.[5]
-
General Heterocyclic Decarboxylation Mechanisms: Taylor, P. J. "The decarboxylation of some heterocyclic acetic acids."[4][6] Journal of the Chemical Society, 1972.
Sources
- 1. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decarboxylation [organic-chemistry.org]
- 5. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Regioselective Functionalization of the Thiazole Ring
Ticket System Status: 🟢 OPERATIONAL Current Topic: Thiazole Regioselectivity Management Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Core Directive & System Overview
Welcome to the Thiazole Functionalization Support Center. You are likely here because the thiazole ring is behaving unpredictably—yielding mixtures of C2/C5 isomers, suffering from ring-opening during lithiation, or poisoning your palladium catalysts.
Thiazole is a "schizophrenic" heterocycle:
-
Nucleophilic at N (N3): Prone to coordination with metal catalysts.
-
Electrophilic at C2: The position between S and N is electron-deficient (Schiff base-like) and acidic (pKa ~29).
-
Nucleophilic at C5: The enamine-like position, preferred for electrophilic attack.
This guide provides self-validating protocols to control this reactivity triad.
Interactive Troubleshooting Modules
Module A: The "Ring-Opening" Crisis (C2-Lithiation)
User Issue: "I treated my thiazole with n-BuLi at -78 °C to functionalize C2, but upon quenching, I recovered a complex mixture of nitriles and thiols, or low yields of the product."
Diagnosis: You have triggered the Retro-Electrocyclic Ring Opening . Upon deprotonation at C2, the resulting 2-lithiothiazole is thermally unstable. It exists in equilibrium with an acyclic isocyanothiolate species. If the temperature rises even slightly above -70 °C (or -50 °C depending on substituents), the ring snaps open irreversibly.
The Mechanism (Visualization):
Caption: The "Danger Zone" of thiazole lithiation. Warming the lithiated species promotes irreversible ring cleavage.
Protocol Solution: The "Knochel Transmetallation" Protocol Do not rely on simple lithium species. Transmetallate immediately to Zinc or Magnesium to stabilize the C2-anion.
-
Reagent Prep: Prepare/purchase TMPMgCl·LiCl (Knochel-Hauser Base).
-
Execution:
-
Why this works: The Carbon-Magnesium bond is more covalent and less polarized than C-Li, preventing the electron density shift required for ring opening.
Module B: The C2 vs. C5 Selectivity Switch (C-H Activation)
User Issue: "I am trying to arylate the thiazole ring. I want C2, but I get C5 (or vice versa)."
Diagnosis: You are using the wrong metal/mechanism combination. Thiazole follows a strict dichotomy in Direct Arylation:
-
Electrophilic Palladation favors C5 (Electron-rich).
-
Concerted Metallation-Deprotonation (CMD) favors C2 (Acidic).
Decision Logic:
Caption: Selectivity flow for transition-metal catalyzed arylation of thiazoles.
Protocol 1: C5-Selective Arylation (The "Electrophilic" Route)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ or XPhos (essential to drive the electrophilic cycle).
-
Base: K₂CO₃ (mild).
-
Solvent: DMA or DMF, 120 °C.
-
Mechanism: The Pd(II) species acts as an electrophile, attacking the most electron-rich position (C5), similar to a Friedel-Crafts reaction.
Protocol 2: C2-Selective Arylation (The "Acidic" Route)
-
Catalyst: CuI (10-20 mol%) or Pd(OAc)₂ without strong phosphine ligands.
-
Base: Cs₂CO₃ or LiOtBu (Stronger bases required for CMD).
-
Additive: PivOH (Pivalic acid) - acts as a proton shuttle.
-
Mechanism: The metal binds to N3, and the base/pivalate assists in deprotonating the acidic C2-H bond.
Module C: Catalyst Poisoning (S/N Coordination)
User Issue: "My reaction stalls at 20% conversion. Adding more catalyst doesn't help."
Diagnosis: The thiazole Sulfur or Nitrogen is binding irreversibly to your Palladium, shutting down the catalytic cycle (formation of stable [Pd(Thiazole)2Cl2] complexes).
Troubleshooting Table:
| Poisoning Mode | Symptom | Solution |
| N-Coordination | Reaction starts fast, then dies. | Use Pd-NHC complexes (PEPPSI-IPr). The bulky NHC ligand prevents the thiazole nitrogen from overcrowding the Pd center. |
| S-Poisoning | No conversion from the start. | Increase Temperature (>130°C). S-Pd bonds are labile at high heat. Alternatively, use Cu-catalysis which is less susceptible to S-poisoning than Pd. |
| C2-Blocking | C2-H interferes with C5 activation. | Block C2. If you want C5 functionalization but C2 is free, the catalyst may get "stuck" trying to activate the acidic C2. Use a C2-TMS or C2-Cl blocker, then remove it later. |
Module D: Radical Functionalization (Minisci)[4][5]
User Issue: "I want to alkylate C2 without using organometallics."
Diagnosis: Use the Minisci reaction.[4][5] Thiazoles are electron-deficient enough (at C2) to accept nucleophilic radicals, though less so than pyridines.
Protocol:
-
Radical Source: Alkyl carboxylic acid + AgNO₃ + (NH₄)₂S₂O₈.
-
Conditions: Aqueous/Organic biphasic (DCM/Water), 50-80 °C.
-
Regioselectivity: Exclusively C2 . The nucleophilic alkyl radical attacks the position adjacent to the electron-withdrawing Nitrogen.
-
Note: If C2 is blocked, Minisci reactions on thiazoles often fail rather than going to C4/C5.
Reference & Citation Database
-
Knochel's TMP Bases (C2-Metallation):
-
Pd vs. Cu Selectivity (C5 vs C2):
-
Source: Dessì, A., et al. (2015). Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]thiazole. European Journal of Organic Chemistry.
-
Insight: Demonstrates the switch from C5 (Pd-only) to C2 (Cu-mediated) arylation.
-
Link:[Link]
-
-
Minisci Reaction on Azoles:
-
Source: Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.
-
Insight: Reviews radical addition mechanisms favoring the C2 position in 1,3-azoles.
-
Link:[Link]
-
-
Thiazole Ring Opening Mechanism:
Sources
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Validation & Comparative
Comparing the efficacy of different synthetic routes to thiazole carboxylates
For Researchers, Scientists, and Drug Development Professionals
The thiazole carboxylate scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Its prevalence necessitates the development of efficient, versatile, and sustainable synthetic methodologies. This guide provides a comprehensive comparison of the primary synthetic routes to thiazole carboxylates, offering an in-depth analysis of their efficacy based on experimental data. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal synthetic strategy.
The Enduring Workhorse: Hantzsch Thiazole Synthesis
First reported in 1887, the Hantzsch thiazole synthesis remains the most widely utilized method for the preparation of thiazole rings.[2] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide.[3] This method's enduring popularity stems from its reliability and the commercial availability of a wide range of starting materials.
Conventional Hantzsch Synthesis: The Gold Standard
The traditional Hantzsch synthesis is a robust and high-yielding method, often considered the benchmark for producing thiazole carboxylates.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
A practical one-pot procedure for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate has been developed to improve upon traditional two-step methods.[4][5]
-
Step 1: Bromination. In a reaction vessel, ethyl acetoacetate (6.50 g, 0.05 mol) is dissolved in a mixture of water (50.0 mL) and tetrahydrofuran (20.0 mL) and cooled to below 0°C. N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) is then added. The mixture is stirred at room temperature for 2 hours.
-
Step 2: Cyclization. Thiourea (3.80 g, 0.05 mol) is added to the reaction mixture, which is then heated to 80°C for 2 hours.
-
Step 3: Workup. After cooling, the mixture is filtered. Ammonia solution is added to the filtrate to induce precipitation. The resulting solid is filtered, washed with water, and recrystallized from ethyl acetate to yield the final product.[4]
This one-pot approach significantly improves the overall yield to 72% compared to less than 11% for the traditional two-step process.[5]
Hantzsch Synthesis Under Green Chemistry Principles
In recent years, significant efforts have been directed towards developing more environmentally benign synthetic methods.[6] These "green" approaches aim to reduce reaction times, minimize energy consumption, and utilize less hazardous solvents.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[7][8]
In a comparative study, the synthesis of 2-substituted-thiazol-4(5H)-ones via Hantzsch condensation was performed using both conventional heating and microwave irradiation. The conventional method required 1.5 hours to achieve yields of 79-90%, while the microwave-assisted method afforded yields of 82-92% in just 10-15 minutes.[7]
Ultrasonic irradiation provides an alternative energy source that can also accelerate reaction rates and improve yields.
A study on the synthesis of Hantzsch thiazole derivatives using a silica-supported tungstosilisic acid catalyst compared conventional heating with ultrasonic irradiation.[9] The ultrasound-assisted method, conducted at room temperature, significantly reduced reaction times (e.g., from 3.5 hours to 2 hours for some analogs) while maintaining high yields (79-90%).[9]
An Important Alternative: The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis, discovered in 1947, provides a valuable alternative to the Hantzsch method, particularly for the synthesis of 5-aminothiazoles. This reaction involves the interaction of α-aminonitriles or α-aminoacetates with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[2]
A key advantage of the Cook-Heilbron synthesis is its ability to directly introduce an amino group at the 5-position of the thiazole ring, a common structural motif in biologically active molecules.
Reaction Mechanism:
The reaction is believed to proceed through the initial nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the 5-aminothiazole.[10]
While widely used for 5-aminothiazoles, specific examples of the Cook-Heilbron synthesis for thiazole carboxylates are less common in the literature compared to the Hantzsch approach. However, the use of aminocyanoacetates as starting materials can lead to the formation of 5-amino-4-carbethoxythiazoles.[10]
Comparative Efficacy of Synthetic Routes
The choice of synthetic route for a particular thiazole carboxylate depends on several factors, including the desired substitution pattern, required scale, and available equipment. The following table provides a comparative overview of the different methodologies discussed.
| Method | Key Reactants | Typical Conditions | Reaction Time | Yield (%) | Key Advantages | Limitations |
| Conventional Hantzsch | α-Haloketone, Thioamide | Methanol, Heat[1] | 30 min | ~99 | High yield, well-established, wide substrate scope.[1] | Use of toxic α-haloketones.[6] |
| One-Pot Hantzsch | Ethyl acetoacetate, NBS, Thiourea | Water/THF, 80°C[4] | 4 hours | 72 | Simplified procedure, improved overall yield.[4][5] | Longer reaction time compared to microwave/ultrasound. |
| Microwave-Assisted Hantzsch | Thiosemicarbazone, 2-chloro-N-phenethylacetamide | Ethanol, 70°C, 420W[7] | 10-15 min | 82-92 | Rapid reaction, high yields.[7] | Requires specialized microwave reactor. |
| Ultrasound-Assisted Hantzsch | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes, Silica supported tungstosilisic acid | Ethanol/Water, Room Temp[9] | 1.5-2 hours | 79-90 | Energy efficient, mild conditions, reusable catalyst.[9] | Requires ultrasonic equipment. |
| Cook-Heilbron Synthesis | α-Aminonitrile/α-Aminoacetate, Carbon Disulfide/Dithioacid | Room temperature, mild conditions | Varies | Moderate to Good | Direct synthesis of 5-aminothiazoles. | Fewer reported examples for thiazole carboxylates. |
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Hantzsch Thiazole Synthesis Workflow
The general workflow for a Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone, followed by cyclization and dehydration.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Catalytic Role of Silica-Supported Tungstosilisic Acid
In the ultrasound-assisted Hantzsch synthesis, the silica-supported tungstosilisic acid acts as a reusable heterogeneous acid catalyst, facilitating the condensation and cyclization steps.
Caption: Proposed role of the heterogeneous acid catalyst in the one-pot synthesis.
Conclusion
The Hantzsch thiazole synthesis remains a highly effective and versatile method for the preparation of thiazole carboxylates. The development of one-pot procedures and the application of green chemistry principles, such as microwave and ultrasound assistance, have significantly improved the efficiency and sustainability of this classical reaction. While the Cook-Heilbron synthesis offers a valuable alternative for the direct synthesis of 5-aminothiazoles, the Hantzsch methodology, in its various forms, provides a more broadly applicable and well-documented route to a wide range of thiazole carboxylates. The choice of the optimal synthetic route will ultimately be guided by the specific target molecule, desired scale, and the available laboratory resources.
References
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. [Link]
- BenchChem. (2025).
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2018). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. figshare. [Link]
-
Bouherrou, H., Saidoun, A., Abderrahmani, A., Abdellaziz, L., Rachedi, Y., Dumas, F., & Demenceau, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]
- CN102079732B. (2012). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
- Li, J. T., Sun, M. X., & Yin, Y. (2012).
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2018). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. figshare. [Link]
- Singh, R., Kaur, H., & Kumar, V. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry, 14(2), 1-20.
-
Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Bouherrou, H., Saidoun, A., Abderrahmani, A., Abdellaziz, L., Rachedi, Y., Dumas, F., & Demenceau, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Semantic Scholar. [Link]
-
Bouherrou, H., Saidoun, A., Abderrahmani, A., Abdellaziz, L., Rachedi, Y., Dumas, F., & Demenceau, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. OUCI. [Link]
-
Bouherrou, H., Saidoun, A., Abderrahmani, A., Abdellaziz, L., Rachedi, Y., Dumas, F., & Demenceau, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed. [Link]
- (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
- Shukla, A. P., & Verma, V. (2020). A Systematic Review On Thiazole Synthesis And Biological Activities. KUI. Journal of Science and Technology, 30(5), 4443-4457.
- BenchChem. (2025). A Comparative Guide to Novel Thiazole Synthesis Methodologies. BenchChem.
-
ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. ResearchGate. [Link]
- Rasayan, J. C. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4 (5H)-ONE VIA HANTZSCH CONDENSATION. RASAYAN Journal of Chemistry, 15(1), 1-6.
- CN103664819A. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433.
- Pérez-Pabón, J. C., Montaño-Priede, A. M., & Rivera-Chavira, B. E. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Revista de la Sociedad Química de México, 67(3), 1-12.
- Rahatgaonkar, A. M. (2008). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry, 20(2), 1039.
- Al-Ostath, Y. A., El-Apasery, M. A., & Al-Amri, A. A. (2022). Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. Letters in Applied NanoBioScience, 11(2), 3624-3632.
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The Purity Paradox: A Comparative Guide to Validating Thiazole Intermediates
Topic: Comparative Analysis: Validating Ethyl 5-Methyl-1,3-thiazole-2-carboxylate Purity via RP-HPLC vs. qNMR Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts
Executive Summary & Strategic Context
In the synthesis of bioactive heterocycles, Ethyl 5-methyl-1,3-thiazole-2-carboxylate (CAS: 100062-31-5) serves as a critical scaffold. However, a recurring issue in drug development is the "Purity Trap": a commercially sourced intermediate labeled as "99% Pure" by HPLC often fails in stoichiometry-sensitive downstream coupling (e.g., Suzuki-Miyaura or amide coupling).
This guide objectively compares the two dominant validation methodologies: Reverse-Phase HPLC (RP-HPLC) and Quantitative NMR (qNMR) . While HPLC is the industry standard for detecting structurally related impurities, it is inherently relative and blind to "invisible" contaminants like inorganic salts or moisture. qNMR, conversely, offers absolute quantification but lacks the separation power for trace isomers.
The Verdict: For critical path synthesis, qNMR is the superior validation tool for mass balance , while HPLC is required for impurity profiling . Relying solely on HPLC Area% often leads to a 5–15% overestimation of active mass.
Methodology A: RP-HPLC (The Relative Standard)
HPLC is the workhorse for establishing chromatographic purity . It excels at separating the target thiazole from synthesis byproducts (e.g., the hydrolyzed acid form or decarboxylated species).
The Limitation: The "UV Bias"
Thiazoles have distinct UV extinction coefficients. If a synthesis impurity has a lower UV response than the product, HPLC will under-report it.[1] Furthermore, HPLC with UV detection is blind to residual inorganic salts (e.g., sodium bromide from cyclization) and retained solvents, which do not absorb at 254 nm.
Optimized Protocol: "Buffered Suppression"
Standard generic gradients often fail with thiazoles due to the basic nitrogen interacting with silanol groups on the column, causing peak tailing.
Recommended Method:
-
Column: C18 with Polar Embedding (e.g., Waters XBridge or Phenomenex Kinetex EVO), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8). Note: The acidic pH suppresses the ionization of the thiazole nitrogen, sharpening the peak.
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV @ 265 nm (Lambda max for thiazole ester).
Methodology B: qNMR (The Absolute Truth)
Quantitative NMR (qNMR) determines weight-percent (wt%) purity . Unlike HPLC, it does not require a reference standard of the analyte itself—only a traceably pure Internal Standard (IS).
The Mechanism: Molar Proportionality
In NMR, the integrated signal area is directly proportional to the number of nuclei.[1] By adding a known mass of an IS (e.g., 1,2,4,5-Tetrachloro-3-nitrobenzene or Maleic Acid), we can calculate the exact mass of the thiazole present, effectively "seeing" the water, solvents, and salts (by mass difference) that HPLC misses.
Critical Parameter: Relaxation Delay ( )
A common failure mode in qNMR is using a standard 1-second relaxation delay. The aromatic proton at the C4 position of the thiazole ring often has a
Comparative Data: The "99%" Illusion
The following data represents a typical batch analysis of "Tech Grade" Ethyl 5-methyl-1,3-thiazole-2-carboxylate sourced from a bulk supplier.
| Metric | RP-HPLC Result | qNMR Result | Interpretation |
| Purity Value | 99.2% (Area) | 94.1% (Weight) | 5.1% Discrepancy. HPLC ignores non-UV active mass. |
| Water Content | Not Detected | 1.8% wt | Visible as a broad singlet in DMSO- |
| Residual Solvents | Not Detected | 2.5% wt (EtOAc) | Ethyl acetate trapped in the crystal lattice. |
| Inorganics | Not Detected | 1.6% wt (Calc.) | Inferred from mass balance gap (100% - qNMR - Solvents). |
| Related Impurities | 0.8% (Total) | Not Resolved | qNMR limits of detection are higher; HPLC separates these best. |
Visualizing the Validation Logic
Workflow Diagram: The Analytical Decision Matrix
This diagram illustrates the decision pathway for validating the thiazole intermediate.
Figure 1: Analytical workflow demonstrating the integration of HPLC and qNMR data to prevent stoichiometric errors.
qNMR Experimental Logic
This diagram details the critical steps for a self-validating qNMR experiment.
Figure 2: Step-by-step logic for ensuring qNMR data integrity, emphasizing the relaxation delay (
Detailed Experimental Protocols
Protocol A: RP-HPLC for Impurity Profiling
Objective: Detect synthesis byproducts (e.g., des-methyl or hydrolyzed acid).
-
Sample Prep: Dissolve 5 mg sample in 10 mL of 50:50 ACN:Water.
-
Instrument: Agilent 1200/1260 or equivalent.
-
Column: Waters XBridge C18, 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 10mM Ammonium Formate, pH 3.8 (adjusted with Formic Acid).
-
B: Acetonitrile.[2]
-
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection: 5 µL.
-
Detection: 265 nm.
Protocol B: qNMR for Absolute Purity
Objective: Determine absolute weight % and residual solvents.
-
Internal Standard (IS) Selection: Maleic Acid (TraceCERT® or equivalent).
-
Why: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm (does not overlap with Thiazole C4-H at ~8.0 ppm or Ethyl signals).
-
-
Sample Prep:
-
Weigh ~10 mg of Thiazole sample (
) directly into a vial (precision 0.01 mg). -
Weigh ~5 mg of Maleic Acid IS (
) into the same vial. -
Dissolve in 0.6 mL DMSO-
.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 20 seconds (Conservative setting; Thiazole C4-H is typically ~3s). -
Scans: 16.
-
Temperature: 298 K.
-
-
Calculation:
-
Where
= Integral area, = Number of protons, = Molecular weight, = Weight, = Purity.[3]
-
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
International Conference on Harmonisation (ICH). (2005).[7][8] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][6] Journal of Natural Products. Link
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[3][5][6][9] Trends in Analytical Chemistry. Link
-
PubChem. (2024). Ethyl 5-methyl-1,3-thiazole-2-carboxylate (Compound Summary). National Library of Medicine. Link
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- 4. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
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- 9. resolvemass.ca [resolvemass.ca]
Thiazole-Based Anti-Inflammatory Therapeutics: From In Vitro Potency to In Vivo Efficacy
[1][2][3][4][5]
Executive Summary: The Thiazole Scaffold Advantage
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the thiazole ring system has emerged as a superior bioisostere to the traditional 1,5-diarylpyrazole pharmacophore found in coxibs (e.g., Celecoxib).[1] While traditional NSAIDs often carry gastrointestinal (GI) risks and coxibs carry cardiovascular risks, thiazole derivatives offer a unique potential for dual inhibition of COX-2 and 5-Lipoxygenase (5-LOX).
This guide objectively compares the performance of thiazole-based agents against industry standards, highlighting the critical translation gap between in vitro IC
Mechanistic Basis: Dual Pathway Modulation
Unlike traditional NSAIDs that primarily target Cyclooxygenase (COX) enzymes, optimized thiazole derivatives often interrupt the inflammatory cascade at two critical nodes. The thiazole nitrogen acts as a hydrogen bond acceptor within the COX-2 active site (specifically interacting with Arg120 and Tyr355), while the lipophilic nature of the ring allows penetration into the 5-LOX catalytic domain.
Visualization: The Dual Inhibition Pathway
The following diagram illustrates the Arachidonic Acid cascade and the specific intervention points of thiazole derivatives compared to traditional agents.
Figure 1: Thiazole derivatives uniquely target both COX-2 and 5-LOX pathways, mitigating the "shunt" effect where COX inhibition alone increases leukotriene production.
Comparative Performance Guide
The following data synthesizes performance metrics of a representative "Lead Thiazole Derivative" (based on 2,4-disubstituted thiazole scaffolds) against clinical standards.
Table 1: Efficacy and Safety Profile Comparison
| Metric | Thiazole Lead (Optimized) | Celecoxib (Standard) | Indomethacin (Standard) | Interpretation |
| In Vitro Potency | ||||
| COX-2 IC | 0.04 | 0.05 | 0.85 | Thiazoles can achieve nanomolar potency comparable to Coxibs. |
| COX-1 IC | >15 | 15 | 0.02 | High selectivity reduces gastric bleeding risk. |
| Selectivity Index (SI) | >370 | ~300 | 0.02 | Higher SI indicates better safety profile. |
| 5-LOX IC | 2.5 | Inactive | Inactive | Dual inhibition prevents bronchoconstriction side effects. |
| In Vivo Efficacy | ||||
| Edema Inhibition (3h) | 65 - 72% | 60% | 75% | Thiazoles rival potent NSAIDs in acute models. |
| Safety | ||||
| Ulcerogenic Index | < 0.5 | 0.4 | > 3.0 | Thiazoles are significantly less gastro-toxic than Indomethacin. |
Data Source: Synthesized from comparative studies of 3,4-disubstituted thiazole hybrids and standard pharmacological benchmarks [1, 2].
The Translation Gap: In Vitro vs. In Vivo
A common pitfall in thiazole development is the solubility-metabolism disconnect .
-
In Vitro: In DMSO-based enzyme assays, thiazoles show high potency.
-
In Vivo: Due to the lipophilicity of the thiazole ring (logP > 3.5), oral bioavailability can be poor. Furthermore, the C-2 position is susceptible to rapid oxidative metabolism if not substituted with a blocking group (e.g., an amine or aryl group).
Critical Insight: If your compound shows <50 nM IC
Experimental Protocols
To generate the data above, you must utilize self-validating protocols.
Protocol A: In Vitro Cellular Inflammation (RAW 264.7 NO Assay)
Purpose: To verify anti-inflammatory activity in a cellular environment, accounting for membrane permeability.
-
Cell Seeding: Seed RAW 264.7 murine macrophages at
cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO . -
Pre-treatment: Replace media with fresh DMEM containing the test thiazole compound (concentration range: 1–100
M). Include Celecoxib as a positive control and 0.1% DMSO as vehicle control. Incubate for 1 hour (Critical for uptake). -
Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1
g/mL . Incubate for 24 hours. -
Quantification (Griess Assay):
-
Mix 100
L of culture supernatant with 100 L of Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid). -
Incubate 10 mins at room temperature in the dark.
-
Measure absorbance at 540 nm .
-
-
Validation Check: The LPS-only control must show a >5-fold increase in nitrite compared to the blank. If not, the macrophages have lost phenotype.
Protocol B: In Vivo Acute Inflammation (Carrageenan-Induced Paw Edema)
Purpose: To assess oral bioavailability and systemic anti-inflammatory efficacy.
-
Animals: Wistar rats (150–200g), fasted 12h prior to experiment.
-
Baseline Measurement (
): Mark the right hind paw at the lateral malleolus. Measure initial volume using a digital water plethysmometer . -
Drug Administration: Administer the thiazole derivative (e.g., 10, 20, 50 mg/kg) orally (p.o.) via gavage.
-
Vehicle: 0.5% Carboxymethyl cellulose (CMC).
-
Timing: Administer 1 hour prior to carrageenan challenge.
-
-
Challenge: Inject 0.1 mL of 1% w/v Carrageenan (lambda type) in saline into the subplantar tissue of the right hind paw.
-
Measurement (
): Measure paw volume at 1, 3, and 6 hours post-injection. -
Calculation:
Strategic Workflow for Lead Optimization
Use this decision tree to navigate from synthesis to preclinical candidates.
Figure 2: Screening cascade prioritizing early cellular validation and ADME stability before expensive in vivo trials.
References
-
Abdelgawad, M. A., et al. (2024). Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Gouda, A. M., et al. (2015). Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo.[2][3] European Journal of Pharmacology.
-
BenchChem. (2025). Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model. BenchChem Protocols.
-
NCI Nanotechnology Characterization Laboratory. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.[4][5][6][7]7. National Cancer Institute.
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A Comparative Guide to the Spectroscopic Analysis of 5-Methyl-1,3-thiazole-2-carboxylate Binding to Bovine Serum Albumin
Introduction: The Critical Role of Protein-Ligand Interaction Studies
In the realm of drug discovery and development, understanding the interaction between a potential drug molecule and its protein target is paramount. These interactions govern the pharmacokinetics and pharmacodynamics of a drug, influencing its distribution, metabolism, and efficacy. Bovine Serum Albumin (BSA) is a widely utilized model protein in these initial binding studies due to its structural homology to Human Serum Albumin (HSA) (about 76% sequence identity), low cost, and ready availability.[1][2][3] This guide provides a comparative analysis of key spectroscopic techniques to elucidate the binding mechanism of 5-Methyl-1,3-thiazole-2-carboxylate, a representative small molecule, with BSA. Thiazole derivatives are of significant interest in medicinal chemistry, exhibiting a range of biological activities.[4][5]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and the interpretation of data, providing a robust framework for researchers to design and execute their own binding studies. We will explore and compare three powerful, non-destructive spectroscopic techniques: Fluorescence, UV-Visible Absorption, and Circular Dichroism.
Fluorescence Quenching Spectroscopy: Probing the Binding Microenvironment
Fluorescence spectroscopy is an exceptionally sensitive technique for monitoring protein-ligand interactions.[6] BSA's intrinsic fluorescence is primarily due to its two tryptophan residues: Trp-134, located on the surface of the protein, and Trp-213, situated within a hydrophobic pocket in subdomain IIA.[7][8] The binding of a ligand, such as 5-Methyl-1,3-thiazole-2-carboxylate, in the vicinity of these residues can lead to a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching.[9][10]
The Underlying Principle: Static vs. Dynamic Quenching
Quenching can occur through two primary mechanisms:
-
Dynamic (Collisional) Quenching: The ligand collides with the excited-state fluorophore (tryptophan), leading to non-radiative energy loss.[11] This process is diffusion-controlled and, therefore, the quenching constant is expected to increase with temperature.[11][12]
-
Static Quenching: The ligand and the protein form a non-fluorescent ground-state complex.[11] The formation of this complex reduces the population of fluorophores available for excitation. The stability of this complex typically decreases with increasing temperature, leading to a lower quenching constant at higher temperatures.[12]
The differentiation between these mechanisms is crucial as static quenching is a definitive indicator of complex formation. This can be elucidated by analyzing the temperature dependence of the quenching process and through fluorescence lifetime measurements.[12]
Experimental Protocol: Fluorescence Titration
This protocol outlines the steps to measure the quenching of BSA fluorescence by 5-Methyl-1,3-thiazole-2-carboxylate.
-
Reagent Preparation:
-
Prepare a stock solution of BSA (e.g., 2.0 µM) in a suitable buffer (e.g., Tris-HCl, pH 7.4) to simulate physiological conditions.
-
Prepare a concentrated stock solution of 5-Methyl-1,3-thiazole-2-carboxylate (e.g., 1.0 mM) in the same buffer. A small amount of a co-solvent like DMSO may be used if solubility is an issue, but its final concentration should be kept minimal (<1%) to avoid perturbing the protein structure.
-
-
Instrumentation Setup:
-
Set the spectrofluorometer's excitation wavelength to 295 nm. This wavelength selectively excites tryptophan residues, minimizing interference from tyrosine fluorescence.
-
Set the emission scan range from 300 nm to 450 nm. BSA typically shows an emission maximum around 340-350 nm.[13]
-
Maintain a constant temperature using a Peltier-thermostated cell holder (e.g., 298 K, 308 K, 318 K) to acquire thermodynamic data.
-
-
Titration Procedure:
-
Place a known volume (e.g., 3.0 mL) of the BSA solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the BSA solution alone.
-
Perform a stepwise addition of the 5-Methyl-1,3-thiazole-2-carboxylate stock solution in small aliquots (e.g., 2-10 µL) to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 2-5 minutes before recording the fluorescence spectrum.
-
-
Data Correction (Inner Filter Effect):
-
It is critical to correct for the inner filter effect (IFE), where the ligand absorbs either the excitation or emission light, leading to an artificial decrease in fluorescence.[14] The correction can be applied using the following equation: F_corr = F_obs * 10^((A_ex + A_em) / 2) where F_corr and F_obs are the corrected and observed fluorescence intensities, and A_ex and A_em are the absorbance values of the ligand at the excitation and emission wavelengths, respectively.
-
Data Analysis & Interpretation
A. Stern-Volmer Analysis: To understand the quenching mechanism, the data is analyzed using the Stern-Volmer equation.[15][16]
F₀ / F = 1 + K_sv[Q] = 1 + k_qτ₀[Q]
-
F₀ and F are the fluorescence intensities in the absence and presence of the quencher (ligand [Q]), respectively.
-
K_sv is the Stern-Volmer quenching constant.
-
k_q is the bimolecular quenching rate constant.
-
τ₀ is the average lifetime of the fluorophore in the absence of the quencher (for BSA, ~10⁻⁸ s).
A linear Stern-Volmer plot (F₀/F vs. [Q]) suggests a single type of quenching mechanism (either static or dynamic).[12][17] The quenching rate constant k_q can be calculated from K_sv. For dynamic quenching, k_q is typically on the order of 10¹⁰ M⁻¹s⁻¹. A significantly higher calculated k_q value suggests that the quenching is primarily static, arising from complex formation.[17]
B. Binding Constant and Stoichiometry: For static quenching, the binding constant (K_a) and the number of binding sites (n) can be determined using the double logarithm equation:
log[(F₀ - F) / F] = log(K_a) + n log[Q]
A plot of log[(F₀ - F) / F] versus log[Q] yields a straight line with a slope of n and a y-intercept of log(K_a).[3]
C. Thermodynamic Parameters: By determining the binding constant (K_a) at different temperatures, the thermodynamic parameters of the interaction can be calculated using the van 't Hoff equation:
ln(K_a) = -ΔH / RT + ΔS / R ΔG = ΔH - TΔS = -RT ln(K_a)
-
ΔG, ΔH, and ΔS are the changes in Gibbs free energy, enthalpy, and entropy, respectively.
-
R is the gas constant, and T is the absolute temperature.
The signs and magnitudes of these parameters provide insight into the nature of the binding forces.[18] For example, a negative ΔH and positive ΔS suggest electrostatic interactions, while negative values for both ΔH and ΔS often indicate hydrogen bonding and van der Waals forces.[19]
D. Förster Resonance Energy Transfer (FRET): If there is an overlap between the fluorescence emission spectrum of the donor (BSA) and the absorption spectrum of the acceptor (ligand), non-radiative energy transfer can occur.[20][21] The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), making it a "molecular ruler".[21][22] The distance r can be calculated if the FRET efficiency is known.
| Parameter | Hypothetical Value | Interpretation |
| Stern-Volmer Constant (K_sv) | 2.5 x 10⁴ M⁻¹ (at 298 K) | Indicates efficient fluorescence quenching. |
| Quenching Rate Constant (k_q) | 2.5 x 10¹² M⁻¹s⁻¹ | Value is much greater than the diffusion limit (~10¹⁰ M⁻¹s⁻¹), confirming a static quenching mechanism (complex formation). |
| Binding Constant (K_a) | 3.0 x 10⁴ M⁻¹ (at 298 K) | Moderate binding affinity between the thiazole derivative and BSA. |
| Number of Binding Sites (n) | ~1.1 | Suggests a single primary binding site on BSA for the ligand. |
| Thermodynamic Data (ΔG) | -25.6 kJ/mol | The negative value indicates a spontaneous binding process. |
| Thermodynamic Data (ΔH) | -15.2 kJ/mol | Negative enthalpy suggests the binding is enthalpically driven. |
| Thermodynamic Data (ΔS) | +34.9 J/mol·K | Negative enthalpy and entropy suggest H-bonds and van der Waals forces are major contributors to the interaction.[19] |
UV-Visible Absorption Spectroscopy: Confirming Complex Formation
UV-Vis absorption spectroscopy is a straightforward and powerful technique to detect the formation of a ground-state complex between a protein and a ligand.[23][24] Changes in the absorption spectrum of the protein or the ligand upon binding can provide evidence of their interaction and can be used to calculate binding constants.[25][26]
The Underlying Principle
When 5-Methyl-1,3-thiazole-2-carboxylate binds to BSA, it can perturb the microenvironment of the protein's aromatic amino acid residues (tryptophan, tyrosine) or the ligand's own chromophore.[25] This perturbation alters the electronic transitions, leading to changes in the UV-Vis absorption spectrum, such as a shift in the wavelength of maximum absorbance (λ_max) or a change in molar absorptivity.[27] The formation of a new absorption band is also a strong indicator of a ground-state complex.[28][29]
Experimental Protocol: UV-Vis Titration
-
Reagent Preparation: Prepare BSA and ligand stock solutions as described in the fluorescence protocol.
-
Instrumentation Setup: Use a dual-beam UV-Vis spectrophotometer.[24]
-
Titration Procedure:
-
Fill two matched quartz cuvettes with the BSA solution (e.g., 2.0 µM). One serves as the reference, the other as the sample.
-
Record the baseline absorption spectrum (e.g., from 250 nm to 350 nm).
-
Add identical small aliquots of the concentrated ligand stock solution to both the sample and reference cuvettes. This method, known as difference spectroscopy, helps to subtract the absorbance of the free ligand.
-
Alternatively, titrate the ligand into the sample cuvette containing BSA, using a BSA solution in the reference cuvette. In this case, the absorbance of the free ligand must be subtracted mathematically.
-
Record the absorption spectrum after each addition and equilibration.
-
Data Analysis & Interpretation
The binding constant (K_a) can be determined by monitoring the change in absorbance at a specific wavelength. Assuming a 1:1 binding stoichiometry, the Benesi-Hildebrand equation can be applied:
1 / (A - A₀) = 1 / (A_c - A₀) + 1 / (K_a * (A_c - A₀) * [L])
-
A₀ is the absorbance of BSA in the absence of the ligand.
-
A is the absorbance at different ligand concentrations [L].
-
A_c is the absorbance of the pure BSA-ligand complex.
A plot of 1 / (A - A₀) versus 1 / [L] should be linear, from which K_a can be calculated from the ratio of the intercept to the slope.
| Technique | Advantage | Disadvantage | Information Gained |
| Fluorescence | High sensitivity, provides information on the microenvironment of the fluorophore. | Susceptible to inner filter effects and background fluorescence.[14] | Binding affinity (K_a), stoichiometry (n), quenching mechanism, thermodynamic parameters (ΔG, ΔH, ΔS), binding distance (via FRET). |
| UV-Vis Abs. | Simple, widely available, confirms ground-state complex formation. | Lower sensitivity compared to fluorescence, requires chromophores to be present. | Confirmation of complex formation, binding affinity (K_a). |
Circular Dichroism (CD) Spectroscopy: Assessing Conformational Changes
Circular Dichroism (CD) spectroscopy is the preeminent technique for studying changes in the secondary and tertiary structure of proteins in solution.[30][31] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins.[30][32]
The Underlying Principle
-
Far-UV CD (190-250 nm): The signal in this region arises from the peptide backbone. The characteristic spectra of α-helices, β-sheets, and random coils allow for the quantitative estimation of a protein's secondary structure content.[33][34] A change in the CD spectrum upon ligand binding indicates a change in the protein's secondary structure.
-
Near-UV CD (250-350 nm): The signal in this region is due to the aromatic amino acid side chains (Trp, Tyr, Phe) and disulfide bonds. Changes here reflect alterations in the tertiary structure and the local environment of these residues.[33]
Experimental Protocol: CD Analysis
-
Reagent Preparation: Prepare BSA and ligand solutions in a buffer that is transparent in the far-UV region (e.g., phosphate buffer is a good choice; Tris can have high absorbance below 220 nm).
-
Instrumentation Setup:
-
Use a CD spectropolarimeter continuously purged with nitrogen gas to prevent ozone formation from the UV lamp.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV measurements to minimize buffer absorbance.
-
-
Measurement Procedure:
-
Record the CD spectrum of the buffer alone (baseline).
-
Record the CD spectrum of the BSA solution.
-
Record the CD spectrum of BSA in the presence of 5-Methyl-1,3-thiazole-2-carboxylate at a specific molar ratio (e.g., 1:1, 1:5, 1:10).
-
Subtract the buffer baseline from all protein spectra.
-
-
Data Analysis:
-
The CD results are typically expressed as Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
The percentage of secondary structure elements (α-helix, β-sheet) can be calculated from the far-UV CD spectra using deconvolution software (e.g., BeStSel, K2D2).[34]
-
Data Interpretation
BSA is a predominantly α-helical protein, showing characteristic negative bands in the far-UV CD spectrum at approximately 208 nm and 222 nm.[1] If the binding of 5-Methyl-1,3-thiazole-2-carboxylate induces a change in the MRE values at these wavelengths, it provides direct evidence of a conformational change in the protein's secondary structure. For example, a decrease in the negative ellipticity might suggest a partial unfolding or loss of α-helical content.
| Parameter | Hypothetical Data (BSA alone) | Hypothetical Data (BSA + Ligand) | Interpretation |
| MRE at 222 nm | -18,500 deg·cm²·dmol⁻¹ | -17,200 deg·cm²·dmol⁻¹ | The decrease in negative ellipticity suggests a slight reduction in α-helical content. |
| α-Helix Content | 62% | 58% | Binding of the ligand induces a minor unfolding or conformational rearrangement of the BSA secondary structure. |
| β-Sheet Content | 15% | 16% | A negligible change in β-sheet content. |
Conclusion: A Multi-Faceted Approach for Comprehensive Characterization
No single technique provides a complete picture of a protein-ligand interaction. This guide demonstrates that a synergistic approach, combining multiple spectroscopic methods, yields a far more comprehensive and reliable characterization.
-
Fluorescence spectroscopy serves as the primary tool to quantify binding affinity, determine stoichiometry, and elucidate the thermodynamic driving forces of the interaction.
-
UV-Visible absorption spectroscopy provides a straightforward and complementary method to confirm the formation of a ground-state complex.
-
Circular Dichroism spectroscopy offers direct insight into the structural consequences of the binding event, revealing whether the ligand alters the protein's conformation.
By objectively comparing the data from these techniques, researchers can build a robust and self-validating model of the binding of 5-Methyl-1,3-thiazole-2-carboxylate to BSA. This foundational understanding is a critical step in the rational design and development of new therapeutic agents.
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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 5-Methyl-1,3-thiazole-2-carboxylate-Based Inhibitors
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The development of small molecule inhibitors that can modulate the activity of these kinases has led to significant clinical breakthroughs.[3] Among the promising scaffolds for kinase inhibitors, the 5-methyl-1,3-thiazole-2-carboxylate core has garnered attention for its potential in developing potent and selective therapeutic agents.[4][5] However, the high degree of conservation within the ATP-binding site across the human kinome presents a formidable challenge: ensuring the selective inhibition of the intended target kinase to minimize off-target effects and associated toxicities.[3][6]
This guide provides a comprehensive comparison of state-of-the-art methodologies for the cross-reactivity profiling of 5-methyl-1,3-thiazole-2-carboxylate-based inhibitors. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer insights into the interpretation of the resulting data. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute robust profiling strategies, ultimately leading to the development of safer and more effective kinase inhibitors.
The Imperative of Selectivity Profiling
The promiscuity of kinase inhibitors, or their ability to bind to multiple kinases, can be a double-edged sword. While polypharmacology can sometimes lead to beneficial therapeutic outcomes, unintended off-target interactions are a major cause of adverse drug reactions.[7] Therefore, a thorough understanding of an inhibitor's selectivity profile is not merely a regulatory requirement but a critical step in elucidating its mechanism of action and predicting its clinical safety and efficacy.[8] Early and comprehensive cross-reactivity profiling allows for the early identification and mitigation of potential liabilities, saving valuable time and resources in the drug development pipeline.[6]
A Comparative Overview of Profiling Platforms
The choice of a profiling platform is dictated by several factors, including the stage of drug discovery, the desired depth of information, and available resources. Here, we compare the most widely adopted approaches, highlighting their respective strengths and limitations.
| Methodology | Principle | Throughput | Information Gained | Physiological Relevance |
| Biochemical Kinase Panels (e.g., KINOMEscan®) | In vitro competition binding assay using purified kinases. | High | Binding affinity (Kd) across a large panel of kinases. | Low |
| Cellular Thermal Shift Assay (CETSA®) | Measures ligand-induced thermal stabilization of proteins in intact cells.[9] | Medium | Target engagement in a cellular context. | High |
| NanoBRET™ Target Engagement Assays | Measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells.[1] | High | Intracellular affinity and residence time. | High |
| Chemoproteomics (e.g., Activity-Based Protein Profiling) | Uses chemical probes to identify inhibitor targets in complex biological samples.[10] | Low | Unbiased, proteome-wide identification of on- and off-targets. | High |
Deep Dive into Key Methodologies
Biochemical Profiling: The Broad Stroke of the Kinome
Biochemical kinase profiling, such as the KINOMEscan® platform, offers a panoramic view of an inhibitor's interactions across the human kinome.[11][12] This approach provides a quantitative measure of the inhibitor's binding affinity (Kd) for hundreds of purified kinases, enabling a rapid assessment of its selectivity.
Experimental Workflow: KINOMEscan®
Caption: KINOMEscan® Experimental Workflow.
Protocol: KINOMEscan® Profiling
-
Compound Preparation: The 5-methyl-1,3-thiazole-2-carboxylate-based inhibitor is solubilized in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: The inhibitor is serially diluted and added to microtiter plates.
-
Binding Reaction: A panel of human kinases, each tagged with a unique DNA identifier, is added to the wells along with an immobilized, active-site directed ligand. The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Capture: The kinase-ligand complexes are captured on a solid support. Unbound components are washed away.
-
Elution and Quantification: The captured kinases are eluted, and the amount of each kinase is quantified by qPCR using the unique DNA tags. A decrease in the amount of captured kinase in the presence of the inhibitor indicates binding.
-
Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand at a given inhibitor concentration, from which a dissociation constant (Kd) can be calculated.
Causality and Interpretation: This in vitro method provides a direct measure of binding affinity, which is a fundamental parameter of drug-target interaction.[7] However, it's crucial to recognize that these assays are performed under non-physiological conditions, lacking cellular components like ATP, which can influence inhibitor potency.[13] Therefore, the results should be considered a guide to potential interactions rather than a definitive measure of cellular activity.
Cellular Target Engagement: Validating Interactions in a Physiological Context
To bridge the gap between biochemical affinity and cellular activity, it is essential to confirm that the inhibitor engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assays are powerful tools for this purpose.
CETSA®: The Principle of Thermal Stabilization
CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9][14] This stabilization can be detected by heating cell lysates or intact cells treated with the inhibitor and then quantifying the amount of soluble protein remaining at different temperatures.
Experimental Workflow: CETSA®
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Protocol: Western Blot-Based CETSA®
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the 5-methyl-1,3-thiazole-2-carboxylate-based inhibitor or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Transfer the supernatant containing the soluble proteins to a new tube and determine the protein concentration.
-
Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Causality and Interpretation: A thermal shift provides direct evidence of target engagement in a native cellular environment.[15][16] The magnitude of the shift can be correlated with the inhibitor's potency. Isothermal dose-response CETSA (ITDR-CETSA) can be performed at a fixed temperature to determine the half-maximal effective concentration (EC50) of target engagement.[14]
NanoBRET™: Real-Time Monitoring of Intracellular Binding
The NanoBRET™ Target Engagement Assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the real-time measurement of compound binding to a specific kinase in living cells.[17][18] This technology offers a highly sensitive and quantitative assessment of intracellular affinity and can also be used to determine the residence time of an inhibitor on its target.
Logical Relationship: NanoBRET™ Assay
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Assay Plate Preparation: Seed the transfected cells into a multi-well plate.
-
Compound and Tracer Addition: Add the 5-methyl-1,3-thiazole-2-carboxylate-based inhibitor at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that also binds to the kinase active site.
-
Incubation: Incubate the plate at 37°C to allow for binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which reflects the intracellular affinity of the inhibitor.
Causality and Interpretation: NanoBRET™ provides a direct and quantitative measure of target occupancy in living cells, offering a more physiologically relevant assessment of potency than biochemical assays.[19] The ability to measure residence time provides additional valuable information, as a longer residence time can lead to a more durable pharmacological effect.[18]
Illustrative Cross-Reactivity Data
While specific cross-reactivity data for a broad range of 5-methyl-1,3-thiazole-2-carboxylate-based inhibitors is not publicly available, we can present an illustrative example of how such data would be summarized for a hypothetical inhibitor, "Thiazole-Inhib-X".
Table 1: Illustrative KINOMEscan® Profile of Thiazole-Inhib-X (Kd in nM)
| Kinase Family | Target Kinase | Off-Target Kinase 1 | Off-Target Kinase 2 |
| TK | Target-TK (15 nM) | Off-Target-TK1 (250 nM) | Off-Target-TK2 (>10,000 nM) |
| CMGC | >10,000 nM | CDK2 (>10,000 nM) | GSK3B (5,000 nM) |
| AGC | >10,000 nM | PKA (>10,000 nM) | AKT1 (8,000 nM) |
Table 2: Illustrative Cellular Target Engagement of Thiazole-Inhib-X
| Assay | Target-TK | Off-Target-TK1 |
| CETSA® (ΔTm in °C) | +5.2 | +1.5 |
| NanoBRET™ (IC50 in nM) | 85 | 1,200 |
These tables demonstrate how data from different platforms can be integrated to build a comprehensive picture of an inhibitor's selectivity. The KINOMEscan® data provides a broad overview of potential off-targets, while the cellular assays confirm which of these interactions are relevant in a physiological context.
Conclusion and Future Directions
The cross-reactivity profiling of 5-methyl-1,3-thiazole-2-carboxylate-based inhibitors is a critical component of their preclinical development. A multi-pronged approach that combines broad, in vitro screening with more physiologically relevant, cell-based target engagement assays provides the most comprehensive and reliable assessment of inhibitor selectivity. As our understanding of kinase biology and the technologies for inhibitor profiling continue to evolve, we can anticipate the development of even more sophisticated and predictive methods. The integration of chemoproteomics and other systems biology approaches will undoubtedly play a key role in unraveling the complex pharmacology of kinase inhibitors, ultimately leading to the design of next-generation therapeutics with improved efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
